6-(Piperidin-1-yl)pyridine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXRQFXRLQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640974 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501378-38-7 | |
| Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 6-(Piperidin-1-yl)pyridine-3-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The document details the two most prevalent and effective methods for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual representations of the synthetic pathways and experimental workflows to facilitate understanding and replication.
Introduction
This compound, also known as 6-(piperidin-1-yl)nicotinonitrile, is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The presence of the piperidine and cyanopyridine moieties provides a scaffold that is frequently explored for the development of novel therapeutic agents across various disease areas. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on the two most practical and widely employed synthetic strategies, offering a comparative analysis to aid in method selection and optimization.
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the formation of a carbon-nitrogen bond between a pyridine ring and a piperidine moiety. The two leading methods to accomplish this are Nucleophilic Aromatic Substitution and the more modern Palladium-catalyzed Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and often cost-effective method for the synthesis of this compound. This reaction typically involves the displacement of a halide (commonly chloro or fluoro) from the 6-position of the pyridine ring by piperidine. The reaction is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen, which activate the 6-position towards nucleophilic attack.
The general reaction scheme is as follows:
Caption: Nucleophilic Aromatic Substitution (SNAr) for the synthesis of this compound.
This protocol is a representative procedure based on established methodologies for similar substrates.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Piperidine
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol (EtOH), or Dioxane, or N,N-Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in the chosen solvent (e.g., THF/EtOH 1:3 v/v), add piperidine (1.0-1.2 eq).
-
Add a suitable base such as triethylamine (a few drops to 1.5 eq) or DBU (1.1 eq).
-
The reaction mixture is then heated to reflux (the specific temperature will depend on the solvent used, typically ranging from 60 to 120 °C) for a period of 2 to 24 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
The following table summarizes typical reaction conditions and reported yields for the SNAr of 6-halopyridines with piperidine or similar cyclic secondary amines.
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | TEA | THF/EtOH (1:3) | 78 (reflux) | 2-3 | 90 | [1] |
| 6-chloropicolinonitrile | DBU | Dioxane | 60 | 1 | 67-100 | |
| 6-chloro-3-cyanopyridine | Na₂CO₃ | DMF | 90 | 5 | 85 (with N-methylpiperazine) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful for substrates that may be less reactive under traditional SNAr conditions and often proceeds with high yields and functional group tolerance. The reaction involves an aryl halide (or triflate), an amine, a base, and a palladium catalyst with a suitable phosphine ligand.
The general reaction scheme is as follows:
Caption: Buchwald-Hartwig amination for the synthesis of this compound.
This protocol is based on a well-established procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.
Materials:
-
6-Bromopyridine-3-carbonitrile
-
Piperidine
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Phosphine ligand (e.g., (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - (±)-BINAP or a Buchwald ligand like XPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide - NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromopyridine-3-carbonitrile (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., (±)-BINAP, 0.02-0.10 eq), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by piperidine (1.1-1.3 eq).
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C for 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of halopyridines with amines.
| Starting Material | Amine | Pd Precursor / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | |
| 2-bromopyridine | Piperidine | (NHC)Pd(allyl)Cl catalyst | NaOt-Bu | Toluene | 100 | < 1 min | 91 | |
| 2-chlorobenzothiazole | Piperidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 25 | - | 92 |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow applicable to both the SNAr and Buchwald-Hartwig amination methods, highlighting the key stages from reaction setup to product isolation and purification.
Caption: General experimental workflow for the synthesis and purification of this compound.
Conclusion
This technical guide has outlined the two primary and most effective methods for the synthesis of this compound: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The SNAr approach offers a more classical and potentially more economical route, particularly with activated substrates like 6-fluoro- or 6-chloropyridine-3-carbonitrile. In contrast, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding alternative, with broad substrate scope and functional group tolerance, albeit at a potentially higher cost due to the use of a palladium catalyst and specialized ligands.
The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the starting materials. The detailed protocols and tabulated data provided herein serve as a valuable resource for researchers and drug development professionals in the successful synthesis of this important chemical entity.
References
An In-depth Technical Guide to the Chemical Properties of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(Piperidin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
Table 1: Key Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-(1-Piperidinyl)nicotinonitrile |
| CAS Number | Not assigned |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)C#N |
Table 2: Estimated Physicochemical Properties
| Property | Value | Source/Basis |
| Melting Point | >120 °C (estimated) | Based on the precursor, 6-Chloro-3-pyridinecarbonitrile (116-120 °C)[1], and the introduction of the bulkier piperidine group. |
| Boiling Point | >300 °C (estimated) | High boiling point is expected due to the polar nature and molecular weight. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform). Limited solubility in water. | Inferred from general solubility of similar heterocyclic compounds and synthetic protocols for related molecules.[2] |
| pKa | ~4-5 (estimated for the pyridine nitrogen) | Typical range for pyridines. The electron-withdrawing nitrile group decreases basicity, while the electron-donating piperidine group increases it. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of the precursor and related compounds.[1] |
Synthesis
The most probable and widely utilized synthetic route for this compound is through a nucleophilic aromatic substitution reaction. This involves the displacement of a halide from a pyridine ring by piperidine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar aminopyridines.[3][4]
-
Reactants:
-
6-Chloropyridine-3-carbonitrile (1.0 eq)[1]
-
Piperidine (1.2 eq)
-
A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous solvent, such as Dimethylformamide (DMF), Dioxane, or Acetonitrile.
-
-
Procedure:
-
To a solution of 6-Chloropyridine-3-carbonitrile in the chosen anhydrous solvent, add piperidine and the base.
-
The reaction mixture is heated to reflux (typically 80-120 °C, solvent-dependent) and stirred for several hours (2-24 h).
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Spectroscopic Data (Predicted)
The following tables outline the expected spectral characteristics for this compound, based on data from analogous structures.[5][6]
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-2 (Pyridine) |
| ~7.6 | dd | 1H | H-4 (Pyridine) |
| ~6.5 | d | 1H | H-5 (Pyridine) |
| ~3.6 | t | 4H | -N-CH₂- (Piperidine, adjacent to N) |
| ~1.6 | m | 6H | -CH₂- (Piperidine) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Pyridine) |
| ~152 | C-2 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~118 | -C≡N |
| ~108 | C-5 (Pyridine) |
| ~105 | C-3 (Pyridine) |
| ~45 | -N-CH₂- (Piperidine) |
| ~25 | -CH₂- (Piperidine) |
| ~24 | -CH₂- (Piperidine) |
Table 5: Predicted IR and Mass Spectrometry Data
| Technique | Key Peaks |
| IR (Infrared Spectroscopy) | ~2220 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretching) |
| MS (Mass Spectrometry) | [M+H]⁺ = 188.1182 (Calculated for C₁₁H₁₄N₃⁺) |
Biological Activity and Potential Applications
While the specific biological profile of this compound is not extensively documented, the chemical motifs present suggest potential pharmacological activities.
-
CNS Activity: Many piperidine-containing compounds exhibit activity in the central nervous system. Related structures have shown high affinity for sigma receptors (σ₁ and σ₂), which are implicated in neurological disorders.[7]
-
Anticancer Properties: The cyanopyridine core is a known pharmacophore in anticancer drug design.[8] Nicotinonitrile derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6]
-
Enzyme Inhibition: Certain substituted pyridines are known to be enzyme inhibitors. For instance, some derivatives show activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]
The combination of the piperidine ring, a common fragment in pharmaceuticals[9], and the biologically active cyanopyridine moiety makes this compound a valuable scaffold for further investigation in drug discovery.
Safety and Handling
-
Hazard Class: While specific data is unavailable, based on the precursor 6-Chloropyridine-3-carbonitrile, the compound should be handled with care. The precursor is classified as an acute toxicant and an irritant.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of this compound, derived from available data on related compounds. Further experimental validation is necessary to confirm the predicted properties and explore its full potential.
References
- 1. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7 [sigmaaldrich.com]
- 2. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile [smolecule.com]
- 3. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbonitrile
CAS Number: 501378-38-7
Introduction
6-(Piperidin-1-yl)pyridine-3-carbonitrile, also known as 6-(piperidin-1-yl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a nitrile group at the 3-position. This molecule belongs to the broader class of nicotinonitrile derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The presence of the piperidinyl and cyano moieties on the pyridine scaffold suggests its potential as a versatile building block for the synthesis of more complex molecules with interesting pharmacological properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 501378-38-7 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Synonyms | 6-(1-Piperidinyl)-3-pyridinecarbonitrile, 6-(Piperidin-1-yl)nicotinonitrile |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds. The most common approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with piperidine.
A likely precursor for this synthesis is 6-chloropyridine-3-carbonitrile. The reaction would proceed by the displacement of the chloro group by piperidine, typically in the presence of a base and a suitable solvent.
Experimental Workflow: General Synthesis
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Expected Spectroscopic Features:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring (aliphatic region, δ 1-4 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the nitrile group (typically δ 115-125 ppm), and the piperidine ring. |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Bands corresponding to C-N and C-H stretching and bending vibrations of the aromatic and aliphatic rings would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (187.24). Fragmentation patterns would likely involve the loss of the piperidine or nitrile groups. |
Biological Activity and Potential Applications
There is currently a lack of specific published research detailing the biological activity or pharmacological profile of this compound. However, the nicotinonitrile scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of pyridine-3-carbonitrile have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.
The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability.
Logical Relationship: Potential Drug Discovery Pathway
Caption: A potential drug discovery workflow starting from this compound.
Conclusion
This compound is a chemical entity with a confirmed CAS number and a structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data on its synthesis, characterization, and biological activity are not widely reported, its structural motifs are present in many known bioactive compounds. This technical guide provides a summary of the available information and outlines a general framework for its synthesis and potential exploration in drug discovery programs. Further research is required to fully elucidate the properties and potential applications of this compound.
An In-depth Technical Guide on the Potential Mechanism of Action of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Introduction
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a nitrile group at the 3-position. Both the 3-cyanopyridine and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The combination of these two moieties suggests that this compound could exhibit a range of pharmacological effects.
The 3-cyanopyridine core is a versatile synthetic intermediate known to be a key component in molecules with diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][3] Derivatives of 3-cyanopyridine have been identified as survivin modulators and inducers of apoptosis.[4] The piperidine ring is another crucial fragment in drug design, often incorporated to enhance binding affinity, modulate physicochemical properties, and improve pharmacokinetic profiles.[1] Piperidine derivatives have been successfully developed as therapeutics for a variety of conditions.
Postulated Mechanisms of Action
Based on the pharmacology of its constituent moieties and structurally similar compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:
Modulation of Sigma Receptors
Derivatives of pyridine-3,5-dicarbonitrile containing a piperidine moiety have demonstrated high affinity for sigma receptors (σ1 and σ2).[5] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and pain.[5] It is plausible that this compound could also interact with sigma receptors, potentially acting as an agonist or antagonist, thereby modulating downstream signaling pathways.
Inhibition of Cholinesterases
Some polyfunctionalized pyridines incorporating a piperidine motif have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes leads to an increase in the levels of the neurotransmitter acetylcholine, a strategy employed in the treatment of Alzheimer's disease and other neurological conditions. The structural features of this compound may allow it to bind to the active site of these enzymes.
Anticancer Activity
The 3-cyanopyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[3][4][6] These compounds can induce apoptosis and modulate the expression of proteins involved in cancer cell survival, such as survivin.[4] The addition of the piperidine ring could enhance the cytotoxic potential or improve the tumor-targeting properties of the molecule.
Quantitative Data for Analogous Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes the biological activity of a closely related series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[5] This data provides a benchmark for the potential potency of piperidinyl-cyanopyridine derivatives.
| Compound ID | Target | Assay Type | Quantitative Metric (nM) |
| 5 | hσ1R | Binding Affinity (Ki) | 1.45 |
| 5 | AChE | Inhibition (IC50) | 13 |
| 5 | BuChE | Inhibition (IC50) | 3100 |
| 2 | hσ1R | Binding Affinity (Ki) | 7.57 |
| 3 | hσ1R | Binding Affinity (Ki) | 2.97 |
| NE-100 (Standard) | hσ1R | Binding Affinity (Ki) | 2.00 |
| PB28 (Standard) | hσ1R | Binding Affinity (Ki) | 1.87 |
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound, based on the activities of its analogs.
Sigma Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound for sigma-1 and sigma-2 receptors.
-
Methodology:
-
Prepare membrane homogenates from cells expressing either sigma-1 or sigma-2 receptors.
-
Incubate the membrane homogenates with a radiolabeled sigma receptor ligand (e.g., [3H]-(+)-pentazocine for σ1 or [3H]-DTG for σ2) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Cholinesterase Inhibition Assay (Ellman's Method)
-
Objective: To determine the ability of the test compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Methodology:
-
Prepare a solution of the respective cholinesterase enzyme (AChE or BuChE) in a suitable buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate (acetylthiocholine or butyrylthiocholine) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the antiproliferative activity of the test compound against cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
Potential Signaling Pathways
Caption: Postulated signaling pathways for this compound.
Experimental Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridine-3-carbonitrile and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 6-(piperidin-1-yl)pyridine-3-carbonitrile and its structurally related isomers and derivatives. Due to a lack of extensive specific data on this compound, this guide focuses on closely related and well-studied analogs to provide a thorough understanding of the synthesis, chemical properties, and biological activities of this class of compounds.
Core Structures and Nomenclature
The core structure of interest is a pyridine ring substituted with a piperidine group and a nitrile group. The initial query, "this compound," specifies a precise arrangement of these substituents. However, the scientific literature provides more extensive information on several isomers and derivatives. This guide will cover the following key compounds, noting their structural similarities and differences:
-
This compound : The primary compound of interest.
-
2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile : A dinitrile derivative with an additional pyrrole substituent.
-
6-(Piperazin-1-yl)nicotinonitrile : A close analog where the piperidine ring is replaced by a piperazine ring.
-
Derivatives with Cytotoxic Activity : Various nicotinonitrile compounds with piperidine or other substituents, evaluated for their anti-cancer properties.
-
Complex Dicarbonitrile Derivatives as Sigma-1 Receptor Ligands : Highly substituted pyridine dinitriles with potent biological activity.
-
1-(Pyridin-3-yl)piperidine-2-carbonitrile : An isomer with a different substitution pattern, investigated as a potential TRP channel inhibitor.
Synthesis and Physicochemical Properties
The synthesis of these pyridine-carbonitrile derivatives often involves nucleophilic aromatic substitution or multi-component condensation reactions. Below are key physicochemical properties and synthetic data for selected compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile | C₁₆H₁₅N₅ | 277.33 | 140 | 90 | [1] |
| 6-(Piperazin-1-yl)nicotinonitrile | C₁₀H₁₂N₄ | 188.23 | Not Reported | Not Reported | N/A |
| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-(2-methylpiperidin-1-yl)nicotinonitrile | C₂₄H₂₀Cl₂FN₃ | 440.34 | 98-100 | 47 | N/A |
| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | N/A |
| 1-(Pyridin-3-yl)piperidine-2-carbonitrile | C₁₁H₁₃N₃ | 187.24 | Not Reported | Not Reported | N/A |
Experimental Protocols
Synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile
Reaction Scheme:
Methodology: An equimolar mixture of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and piperidine is prepared in a solvent mixture of tetrahydrofuran (THF) and ethanol (EtOH) in a 1:3 ratio. A few drops of triethylamine (TEA) are added as a catalyst. The reaction mixture is then refluxed at 351 K for 2-3 hours. Upon cooling, the product precipitates out of the solution. The solid product is collected by filtration, washed, and recrystallized from ethanol to yield the pure 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.[1]
General Protocol for Cytotoxicity Assays (MTT Assay)
Workflow:
Methodology: Human cancer cell lines (e.g., HepG2 for liver cancer, HeLa for cervical cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the synthesized nicotinonitrile derivatives. After a 48-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another few hours. During this time, viable cells metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, and the absorbance is measured on a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.
Biological Activities and Signaling Pathways
Cytotoxic Activity of Nicotinonitrile Derivatives
Several studies have demonstrated the potential of nicotinonitrile derivatives as anti-cancer agents. The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 13 | HepG2 (Liver) | 8.78 ± 0.7 | [2] |
| HeLa (Cervical) | 15.32 ± 1.2 | [2] | |
| Compound 19 | HepG2 (Liver) | 5.16 ± 0.4 | [2] |
| HeLa (Cervical) | 4.26 ± 0.3 | [2] | |
| Compound 8 | Various cancer cell lines | 0.01 - 0.02 µg/mL | N/A |
| Compound 16 | Various cancer cell lines | 0.01 - 0.02 µg/mL | N/A |
Sigma-1 Receptor Modulation
A complex derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has shown high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[3] The sigma-1 receptor is involved in modulating calcium signaling and cellular stress responses.
Signaling Pathway:
This compound also exhibited potent dual-target activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 13 nM and 3.1 µM, respectively, and a high affinity for the human sigma-1 receptor (Ki = 1.45 nM).[3]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The analog 6-(piperazin-1-yl)nicotinonitrile serves as a key intermediate in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for type 2 diabetes as it is the enzyme responsible for the degradation of incretin hormones like GLP-1, which play a crucial role in glucose homeostasis.
Signaling Pathway:
Potential as TRP Channel Inhibitors
The isomer 1-(Pyridin-3-yl)piperidine-2-carbonitrile and its derivatives have been investigated for their potential to inhibit transient receptor potential (TRP) channels. These channels are implicated in various physiological processes, including pain sensation and inflammation.
Signaling Pathway:
References
Spectroscopic and Synthetic Profile of 6-(Piperidin-1-yl)pyridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of the heterocyclic compound 6-(Piperidin-1-yl)pyridine-3-carbonitrile. This molecule, featuring a pyridine core substituted with a piperidinyl group and a nitrile moiety, is of interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds.
Molecular Structure and Properties
Chemical Structure:
Molecular Formula: C₁₁H₁₃N₃
Molecular Weight: 187.24 g/mol
CAS Number: 501378-38-7
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-2 (Pyridine) |
| ~7.6 | dd | 1H | H-4 (Pyridine) |
| ~6.7 | d | 1H | H-5 (Pyridine) |
| ~3.6 | t | 4H | H-2', H-6' (Piperidine) |
| ~1.7 | m | 6H | H-3', H-4', H-5' (Piperidine) |
Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions. d = doublet, dd = doublet of doublets, t = triplet, m = multiplet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 (Pyridine) |
| ~151 | C-2 (Pyridine) |
| ~139 | C-4 (Pyridine) |
| ~118 | -C≡N (Nitrile) |
| ~108 | C-5 (Pyridine) |
| ~106 | C-3 (Pyridine) |
| ~45 | C-2', C-6' (Piperidine) |
| ~26 | C-3', C-5' (Piperidine) |
| ~24 | C-4' (Piperidine) |
Note: Chemical shifts are approximate and may vary depending on the solvent and experimental conditions.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Strong | C-H stretch (Aliphatic) |
| ~2225 | Strong, Sharp | -C≡N stretch (Nitrile) |
| ~1600, ~1570 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |
| ~1450 | Medium | CH₂ bend (Piperidine) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 186 | Medium | [M-H]⁺ |
| 158 | Medium | [M-C₂H₅]⁺ |
| 131 | Medium | [M-C₄H₈]⁺ |
| 104 | High | [Pyridine-CN]⁺ fragment |
| 84 | High | [Piperidine]⁺ fragment |
Note: Fragmentation patterns are predicted and may vary based on the ionization method and instrument parameters.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a commercially available chloropyridine derivative with piperidine.[1]
Reaction Scheme:
6-chloronicotinonitrile + Piperidine --> this compound
Materials and Reagents:
-
6-chloronicotinonitrile
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-90 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
A Comprehensive Technical Guide on the Biological Activities of Pyridine Derivatives
Introduction
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous natural products, including nicotine and vitamin B3 (nicotinamide), and are found in a wide array of synthetic drugs.[1][3] The unique electronic properties of the pyridine ring, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, enhance the pharmacokinetic profiles of molecules, making pyridine derivatives a cornerstone of modern drug discovery and development.[2][4] This guide provides an in-depth exploration of the diverse biological activities of pyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological applications.
Anticancer Activity
Pyridine derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical trials.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer progression, such as angiogenesis, cell cycle regulation, and signal transduction.[7]
1.1. Enzyme Inhibition
A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of various kinases and other enzymes crucial for tumor growth and survival.[8]
-
VEGFR-2 Inhibition: Several pyridine-based compounds, including Sorafenib and Regorafenib, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5][7] Inhibition of VEGFR-2 phosphorylation disrupts downstream signaling pathways, thereby suppressing tumor-induced blood vessel formation.[7]
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors represent another class of anticancer agents. Some pyridine derivatives have shown the ability to inhibit HDACs, leading to altered gene expression, cell cycle arrest, and apoptosis.[7]
-
Carbonic Anhydrase Inhibition: Certain pyridine derivatives selectively inhibit human carbonic anhydrase IX and XII, enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[7]
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| Pyridine-ureas | MCF-7 (Breast Cancer) | 0.22 µM (Compound 8e) | [5] |
| Pyridine-ureas | VEGFR-2 | 3.93 µM (Compound 8e) | [5] |
| Imidazo[1,2-α]pyridine-triazoles | c-Met Kinase | 51.3-55.3% inhibition at 25 µM | [8] |
| Pyridine-pyrazoline hybrids | hCA I, hCA II, AChE | Ki values in the nM range | [8] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-2 | 9.2 µM (Compound 3f) | [9] |
1.2. Experimental Protocols
1.2.1. In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
A common method for evaluating the anticancer potential of novel compounds is the U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen.
-
Cell Lines: The panel includes 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Methodology:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The test compounds are added at various concentrations and incubated for an additional 48 hours.
-
A sulforhodamine B (SRB) protein assay is used to determine cell viability.
-
The optical density is read at 515 nm.
-
-
Data Analysis: The results are typically expressed as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).
1.2.2. VEGFR-2 Kinase Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Methodology:
-
Recombinant human VEGFR-2 is incubated with the test compound and a substrate (e.g., a synthetic peptide).
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, often using an ELISA-based method with a phospho-specific antibody.
-
The IC50 value is determined by measuring the concentration of the compound that inhibits 50% of the enzyme activity.
-
1.3. Signaling Pathway Visualization
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
Antimicrobial Activity
Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10][11][12]
2.1. Antibacterial and Antifungal Effects
-
Gram-Positive and Gram-Negative Bacteria: Many pyridine derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][13]
-
Fungal Pathogens: Antifungal activity has been reported against species such as Candida albicans and Aspergillus niger.[10][12] Some chlorinated pyridine carbonitrile derivatives have demonstrated activity comparable to standard antifungal drugs like miconazole and clotrimazole.[10]
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |
| Hydrazone-containing pyridines | B. cereus | Half-fold activity of ampicillin | [10] |
| Chlorinated pyridine carbonitrile | C. albicans | Equivalent to miconazole/clotrimazole | [10] |
| Thienopyridine derivative (12a) | B. mycoides | 33 mm inhibition zone | [11] |
| Thienopyridine derivative (12a) | E. coli | MIC < 0.0195 mg/mL | [11] |
| N-alkylated pyridine salts | S. aureus, E. coli | MIC values of 55-56% at 100 µg/mL | [12] |
2.2. Experimental Protocols
2.2.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology (Broth Microdilution):
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth occurs.
-
2.2.2. Agar Disk Diffusion Method
This method assesses the susceptibility of microorganisms to antimicrobial agents.
-
Methodology:
-
An agar plate is uniformly inoculated with the test microorganism.
-
Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar.
-
The diameter of the zone of inhibition (the area around the disk where no growth occurs) is measured.
-
2.3. Experimental Workflow Visualization
Caption: Workflow for antimicrobial screening of pyridine derivatives.
Anti-inflammatory Activity
Pyridine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[9][14][15]
3.1. Mechanisms of Action
-
Cyclooxygenase (COX) Inhibition: Some pyridine derivatives act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[9] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
-
Iron Chelation: The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives may be related to their iron-chelating properties.[15] Since COX and lipoxygenase are heme-dependent enzymes, chelating iron could modulate their activity.[15]
Table 3: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound Class | Model/Target | Activity | Reference |
| 3-hydroxy-pyridine-4-one (Compound A) | Carrageenan-induced paw edema | 67% inhibition at 20 mg/kg | [15] |
| 3-hydroxy-pyridine-4-one (Compound A) | Croton oil-induced ear edema | 37% inhibition at 20 mg/kg | [15] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-1 | IC50 = 21.8 µM (Compound 3f) | [9] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-2 | IC50 = 9.2 µM (Compound 3f) | [9] |
| Pyridine derivatives (7a, 7f) | LPS-stimulated RAW macrophages | IC50 = 76.6 µM and 96.8 µM |
3.2. Experimental Protocols
3.2.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Methodology:
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound or vehicle is administered (e.g., intraperitoneally).
-
After a set time (e.g., 30 minutes), a sub-plantar injection of carrageenan is given to induce inflammation.
-
The paw volume is measured again at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
3.2.2. In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
-
Methodology:
-
The test compound is incubated with either COX-1 or COX-2 enzyme.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2) is measured, typically using an enzyme immunoassay (EIA).
-
The IC50 values for each enzyme are calculated to determine the potency and selectivity of the compound.
-
Neurological and CNS Activity
Pyridine derivatives have shown a range of effects on the central nervous system (CNS), including anticonvulsant, anxiolytic, and antidepressant activities.[16][17]
4.1. Neurotropic Effects
-
Anticonvulsant Activity: Certain thioalkyl derivatives of pyridine have demonstrated high anticonvulsant activity, particularly through antagonism with pentylenetetrazole.[16]
-
Anxiolytic and Antidepressant Effects: Some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have exhibited significant anxiolytic activity, in some cases several times greater than diazepam.[16] These compounds have also shown antidepressant effects.[16]
-
Cholinesterase Inhibition: Pyridine derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[18] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.
Table 4: Neurological Activity of Selected Pyridine Derivatives
| Compound Class | Activity | Model/Target | Reference |
| 6-amino-2-thioalkyl-4-phenylnicotinates | Anxiolytic | In vivo psychotropic studies | [16] |
| Thioalkyl pyridine derivatives | Anticonvulsant | Pentylenetetrazole antagonism | [16] |
| Pyrimidine diamine derivatives | AChE Inhibition | Ki = 0.312 µM (Compound 9) | [18] |
| Pyridine diamine derivatives | BChE Inhibition | Ki = 0.099 µM (Compound 22) | [18] |
4.2. Experimental Protocols
4.2.1. Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral model for assessing anxiety in rodents.
-
Methodology:
-
The apparatus consists of two open arms and two enclosed arms, elevated from the floor.
-
Rodents are treated with the test compound or vehicle.
-
Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
4.2.2. Forced Swim Test (FST) for Antidepressant Activity
The FST is a behavioral despair model used to screen for antidepressant drugs.
-
Methodology:
-
Rodents are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility (a measure of behavioral despair) is recorded over a specific period.
-
Antidepressant compounds are expected to reduce the duration of immobility.
-
4.3. Logical Relationship Visualization
Caption: Structure-activity relationships of pyridine derivatives.
The versatility of the pyridine scaffold allows for extensive chemical modifications, leading to a wide range of biological activities.[1][19] Pyridine derivatives are prominent in the treatment of cancer, infectious diseases, inflammation, and neurological disorders.[8][12][15][16] The continued exploration of novel pyridine-based compounds, guided by structure-activity relationship studies and advanced screening methodologies, holds significant promise for the development of new and more effective therapeutic agents.[20] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. ajrconline.org [ajrconline.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjet.net [irjet.net]
- 7. ijsat.org [ijsat.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Piperidine-Linked Pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of piperidine-linked pyridine analogues. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, leading to the development of potent inhibitors for various therapeutic targets, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as modulators of proprotein convertase subtilisin/kexin type 9 (PCSK9) for hypercholesterolemia. This document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes complex biological pathways and experimental workflows.
Piperidine-Linked Pyridine Analogues as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)
A significant area of research has focused on piperidine-linked pyridine analogues as potent NNRTIs. These compounds are designed based on the structure of approved diarylpyrimidine drugs like etravirine and rilpivirine.[1] They bind to an allosteric site on the HIV-1 reverse transcriptase, known as the non-nucleoside inhibitor binding pocket (NNIBP), inducing conformational changes that inhibit the enzyme's function.[2][3][4]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of these analogues is typically evaluated by their 50% effective concentration (EC50) against wild-type and mutant HIV-1 strains, their 50% cytotoxic concentration (CC50) in cell lines like MT-4, and their selectivity index (SI = CC50/EC50). The following table summarizes the data for a series of these compounds.
| Compound | R | EC50 (nM) vs. HIV-1 WT | CC50 (µM) in MT-4 cells | SI (CC50/EC50) |
| BD-c1 | 3,5-dimethyl | 10 | ≥146 | ≥14,126 |
| BD-e2 | 3,5-dimethyl | 5.1 | >100 | >19608 |
| 6b3 | 3,5-dimethyl | 4.61 | >100 | >5945 |
| FT1 | 4-cyano | 19 | >100 | >5263 |
| Etravirine | (Reference) | 2.2 | 28 | 12,884 |
| Nevirapine | (Reference) | 100 | >100 | >1000 |
Data compiled from multiple sources.[1][5]
Structure-Activity Relationship Insights:
-
The presence of a 3,5-dimethylphenyl group on the pyridine ring, as seen in compounds BD-c1 , BD-e2 , and 6b3 , is generally associated with high potency against wild-type HIV-1.[1][5]
-
Compound BD-e2 demonstrated greater antiviral efficacy against wild-type HIV-1 than the reference drugs nevirapine, delavirine, efavirenz, and zidovudine.[1]
-
Many of these compounds also show activity against drug-resistant mutant strains, such as K103N+Y181C.[1]
-
The piperidine linker plays a crucial role in the molecule's conformation and interaction with the NNIBP.
Experimental Protocols
General Synthesis of Piperidine-Linked Pyridine Analogues:
The synthesis of these analogues typically involves a multi-step process. A general workflow is outlined below.
Detailed Protocol for a Representative Coupling Step:
-
Preparation of the Reaction Mixture: To a solution of the substituted pyridine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the piperidine derivative (1.2 eq) and a base, for example, triethylamine (TEA) (2.0 eq).
-
Coupling Agent: Add a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final piperidine-linked pyridine analogue.
Signaling Pathway and Mechanism of Action
The piperidine-linked pyridine analogues act as non-nucleoside reverse transcriptase inhibitors. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thus preventing the conversion of the viral RNA genome into DNA.
Piperidine-Linked Pyridine Analogues as PCSK9 Inhibitors
Another promising application of this scaffold is in the development of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol from the bloodstream.[6][7]
Quantitative Data and Structure-Activity Relationships (SAR)
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. These compounds have shown improved potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to earlier lead structures.
| Compound | Modification | PCSK9 Inhibition (IC50, µM) | In Vitro Safety Profile |
| 4d | Piperidine-1-carboxamide | Data not publicly available | Improved |
| 4g | Piperazine-1-carboxamide | Data not publicly available | Improved |
Structure-Activity Relationship Insights:
-
The N-(piperidin-3-yl)-N-(pyridin-2-yl) core structure is crucial for activity.
-
Modifications at the piperidine/piperazine-1-carboxamide position significantly impact potency and pharmacokinetic properties.
-
The development of these small molecules offers an alternative to monoclonal antibody-based therapies for PCSK9 inhibition.
Experimental Protocols
General Synthesis of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides:
The synthesis of these compounds involves a multi-step sequence, including the formation of the key urea or carboxamide linkage.
Detailed Protocol for Urea/Carboxamide Formation:
-
Reactant Preparation: A solution of N-(piperidin-3-yl)pyridin-2-amine (1.0 eq) and a suitable base, such as diisopropylethylamine (DIPEA) (1.5 eq), is prepared in an anhydrous solvent like dichloromethane (DCM).
-
Addition of Carbonyl Source: The piperidine/piperazine-1-carbonyl chloride (1.1 eq) is added dropwise to the solution at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by TLC.
-
Purification: After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The final product is purified using column chromatography.
Signaling Pathway and Mechanism of Action
Small molecule inhibitors of PCSK9 can act through various mechanisms, including the inhibition of PCSK9 mRNA translation, which reduces the overall levels of the PCSK9 protein. This leads to a decrease in the PCSK9-mediated degradation of the LDLR. As a result, more LDLRs are recycled back to the hepatocyte surface, leading to increased uptake of LDL cholesterol from the blood and a reduction in plasma LDL-C levels.
Conclusion
The piperidine-linked pyridine scaffold has proven to be a highly valuable framework in the design of potent and selective inhibitors for diverse and challenging drug targets. The examples of NNRTIs and PCSK9 inhibitors highlight the versatility of this chemical motif. The continued exploration of this structural class, guided by detailed structure-activity relationship studies and a deep understanding of the underlying biological pathways, holds significant promise for the development of novel therapeutics to address unmet medical needs. This guide serves as a foundational resource for researchers in the field, providing key data and methodologies to facilitate further discovery and innovation.
References
- 1. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anti-HIV evaluation and molecular modeling of piperidine-linked amino-triazine derivatives as potent non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-(Piperidin-1-yl)pyridine-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a piperidinyl group at the 6-position and a nitrile group at the 3-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the piperidine and cyanopyridine scaffolds in a wide range of biologically active molecules.[1][2][3] The piperidine ring is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties, while the cyanopyridine moiety is a versatile pharmacophore and a key building block for more complex heterocyclic systems.[1][3][4] Derivatives of 6-aminopyridine-3-carbonitrile have shown potential as anticancer agents and kinase inhibitors, suggesting that this compound may serve as a valuable scaffold for the development of novel therapeutics.[5][6][7]
These application notes provide an overview of the potential therapeutic applications of this compound, along with detailed protocols for its synthesis and hypothetical biological evaluation based on the activities of structurally related compounds.
Potential Therapeutic Applications
Based on the biological activities of analogous compounds, this compound and its derivatives are being investigated for several therapeutic applications:
-
Oncology: Substituted pyridine-3-carbonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4][5] The mechanism of action for similar compounds has been attributed to the inhibition of protein kinases, such as PIM-1 kinase, which are crucial for cancer cell survival and proliferation.[6][7] Therefore, this compound is a promising candidate for development as an anticancer agent.
-
Kinase Inhibition: The pyridine-3-carbonitrile scaffold is a known hinge-binding motif for many protein kinases. By modifying the substituents on the pyridine ring, it is possible to achieve selective inhibition of specific kinases involved in disease pathogenesis.[6][7] this compound could serve as a starting point for the design of potent and selective kinase inhibitors for various therapeutic indications.
-
Neurodegenerative Diseases: Derivatives of piperidinyl-pyridines have shown high affinity for sigma receptors (σRs), which are implicated in a range of neurological disorders.[8] The development of ligands for these receptors is an active area of research for the treatment of conditions like Alzheimer's disease and neuropathic pain.
-
Antimicrobial Agents: Certain substituted pyridine derivatives have exhibited antimicrobial properties.[9] The this compound scaffold could be explored for the development of novel antibacterial and antifungal agents.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents hypothetical data based on the activities of structurally similar pyridine-3-carbonitrile derivatives against various cancer cell lines and kinases. This data is for illustrative purposes to guide potential research directions.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference Compound |
| Hypothetical-1 | PIM-1 Kinase | In vitro kinase assay | 25 | - | Staurosporine |
| Hypothetical-2 | MCF-7 (Breast) | Cell viability (MTT) | 150 | - | Doxorubicin |
| Hypothetical-3 | HepG2 (Liver) | Cell viability (MTT) | 220 | - | Sorafenib |
| Hypothetical-4 | A549 (Lung) | Cell viability (MTT) | 310 | - | Cisplatin |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloropyridine-3-carbonitrile, with piperidine.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
In Vitro Kinase Inhibition Assay (Hypothetical)
This protocol describes a general method to assess the inhibitory activity of this compound against a target kinase, for example, PIM-1.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Staurosporine (positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the diluted compounds or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay - Hypothetical)
This protocol outlines a method to evaluate the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound or positive control and incubate for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The synthetic route is straightforward, and its biological activity can be readily assessed using standard in vitro assays. The protocols and data presented herein, though based on analogous structures, provide a solid foundation for researchers to initiate their investigations into the medicinal chemistry applications of this compound. Further derivatization and optimization of this scaffold could lead to the discovery of potent and selective drug candidates.
References
- 1. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Piperidin-1-yl)pyridine-3-carbonitrile and Its Analogs as Research Tools
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 6-(Piperidin-1-yl)pyridine-3-carbonitrile is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar compounds, including piperidinyl-pyridine and pyridine-3-carbonitrile derivatives. This information is intended to serve as a guide for research and development, and specific experimental conditions for this compound may require optimization.
Introduction
The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this structure have shown potential in several therapeutic areas, acting on diverse biological targets. These compounds are valuable tools in drug discovery and chemical biology for target identification and validation, lead optimization, and as probes for studying physiological and pathological processes. The applications of these derivatives span across neuroscience, oncology, and infectious diseases.
Potential Research Applications
Based on the activities of structurally related compounds, this compound can be investigated as a research tool in the following areas:
-
Neuroscience: As a modulator of sigma receptors, particularly the σ1 subtype, which is implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[1]
-
Oncology: As a potential antiproliferative agent. Various pyridine-3-carbonitrile derivatives have demonstrated cytotoxic effects against cancer cell lines.[2][3]
-
Infectious Diseases: As an antimicrobial agent. The pyridine-3-carbonitrile core is present in compounds with antibacterial and antifungal activities.
-
Virology: As a potential non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.[4]
Physicochemical Properties and Synthesis
While specific data for this compound is not available, properties of a close analog, 6-(piperazin-1-yl)pyridine-3-carbonitrile, are listed below for reference.[5]
| Property | Value |
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| Melting Point | 131°C |
| Flash Point | 197.6°C |
| Density | 1.22 g/cm³ |
General Synthesis Protocol
A plausible synthetic route to this compound is via nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring with piperidine. The following is a general protocol adapted from the synthesis of a similar compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.[6]
Reaction:
Materials:
-
6-chloropyridine-3-carbonitrile
-
Piperidine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyridine-3-carbonitrile (1 equivalent) in a mixture of THF and EtOH (e.g., 1:3 ratio).
-
Add piperidine (1 equivalent) to the solution.
-
Add a few drops of TEA to act as a base.
-
Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity Data (of Analogs)
The following tables summarize the biological activity of derivatives of this compound.
Table 1: Sigma Receptor Binding Affinity
Data for 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5).[1]
| Receptor Subtype | Kᵢ (nM) |
| Human σ₁ Receptor (hσ₁R) | 1.45 ± 0.43 |
| Guinea Pig σ₁ Receptor (gpσ₁R) | 2.9 |
| Rat σ₂ Receptor (rσ₂R) | > 420 |
Table 2: Cholinesterase Inhibition
Data for 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5).[1]
| Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 13 |
| Butyrylcholinesterase (BuChE) | 3100 |
Experimental Protocols
Protocol 1: Sigma Receptor Binding Assay
This protocol is adapted from a study on piperidinyl-pyridine-dicarbonitrile derivatives.[1]
Objective: To determine the binding affinity of a test compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
HEK-293 cells stably transfected with human σ₁ receptors.
-
Rat liver membrane homogenates for σ₂ receptors.
-
Radioligand: (+)-[³H]pentazocine for σ₁ receptors.
-
Radioligand: [³H]DTG in the presence of (+)-pentazocine for σ₂ receptors.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare membrane homogenates from HEK-293 cells (for σ₁) or rat liver (for σ₂).
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate the plates at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from concentration-response curves.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
Visualization of Sigma Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay for sigma receptors.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines, as has been done for related pyridine-3-carbonitrile derivatives.[3]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., NCI-H460, RKO-P27).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (this compound) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Signaling Pathway
The σ₁ receptor, a potential target for piperidinyl-pyridine derivatives, is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways.
Visualization of Potential Sigma-1 Receptor Signaling
Caption: Simplified diagram of potential signaling pathways modulated by sigma-1 receptor ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-piperazin-1-ylpyridine-3-carbonitrile149554-29-0,Purity96%_Ibookbio [molbase.com]
- 6. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Piperidin-1-yl)pyridine-3-carbonitrile and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 6-(piperidin-1-yl)pyridine-3-carbonitrile scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the scaffold's potential as a privileged structure in drug design. This document provides an overview of the applications, synthesis, and biological evaluation of this class of compounds, along with detailed protocols for relevant assays.
The core structure, consisting of a pyridine ring substituted with a piperidine and a nitrile group, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications have led to the discovery of potent and selective modulators of various biological targets.
1. Therapeutic Applications and Mechanism of Action
Derivatives of the this compound scaffold have been investigated in several therapeutic areas:
-
Neurodegenerative Disorders: Certain analogs have shown high affinity for sigma receptors (σRs), which are implicated in neurological conditions such as Alzheimer's disease and neuropathic pain.[1] For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has been identified as a potent dual-target inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with high affinity for the σ1 receptor.[1]
-
Cancer: The cyanopyridine moiety is a key pharmacophore in various anticancer agents.[2] Novel nicotinonitrile derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]
-
Infectious Diseases: Piperidine-linked pyridine analogues have been designed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[4] These compounds have shown efficacy against both wild-type and drug-resistant strains of HIV-1.[4]
-
Inflammatory Diseases: The modulation of transient receptor potential (TRP) channels, which are involved in pain and inflammation, has been explored with related piperidine-pyridine structures.[5] Additionally, certain derivatives have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response.[6]
Signaling Pathways
The diverse biological activities of these compounds stem from their interaction with various signaling pathways. For instance, their role as sigma receptor ligands suggests modulation of calcium signaling at the endoplasmic reticulum and mitochondrial function.[1] As NLRP3 inhibitors, they can interfere with the assembly of the inflammasome complex, thereby reducing the release of pro-inflammatory cytokines like IL-1β.
Experimental Data
The following table summarizes the biological activity of representative piperidinyl-pyridine-carbonitrile derivatives.
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| Compound 5 | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13 nM (IC50) | [1] |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 3.1 µM (IC50) | [1] | |
| Human Sigma-1 Receptor (hσ1R) | Radioligand Binding | 1.45 nM (Ki) | [1] | |
| BD-c1 | HIV-1 Reverse Transcriptase (Wild-Type) | Antiviral Activity | 10 nM (EC50) | [4] |
| BD-e2 | HIV-1 Reverse Transcriptase (Wild-Type) | Antiviral Activity | 5.1 nM (EC50) | [4] |
| Derivative 14a | NCIH 460 (Lung Cancer Cell Line) | Cytotoxicity | 25 nM (IC50) | [2] |
| RKOP 27 (Colon Cancer Cell Line) | Cytotoxicity | 16 nM (IC50) | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this scaffold involves the nucleophilic substitution of a leaving group on the pyridine ring with piperidine.
Protocol: Synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile [7]
-
Reaction Setup: In a round-bottom flask, combine an equimolar mixture of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and piperidine.
-
Solvent and Catalyst: Add a 1:3 mixture of THF/EtOH as the solvent and a few drops of triethylamine (TEA) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux at 351 K for 2–3 hours.
-
Product Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure compound.
DOT Diagram: General Synthetic Scheme
Caption: General synthetic route via nucleophilic substitution.
Biological Assay Protocols
Protocol: Sigma-1 Receptor (σ1R) Radioligand Binding Assay (Adapted from[1])
-
Membrane Preparation: Prepare membrane homogenates from a cell line expressing the human σ1 receptor.
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Radioligand: Use a suitable radioligand, such as --INVALID-LINK---pentazocine.
-
Incubation: In a 96-well plate, incubate the membrane homogenates with the radioligand and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).
-
Equilibration: Incubate the plates at 37°C for 90 minutes.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
DOT Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay) (Adapted from[2])
-
Cell Seeding: Seed cancer cells (e.g., NCIH 460) in a 96-well plate at a suitable density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
DOT Diagram: Cell Viability Assay Logic
Caption: Logical flow of an MTT-based cytotoxicity assay.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and consult the original literature for detailed procedures.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 1-(Pyridin-3-yl)piperidine-2-carbonitrile [smolecule.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyridine Derivatives in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational anticancer agents. Its unique electronic properties and versatile synthetic accessibility allow for the targeted modulation of a wide array of biological pathways implicated in cancer progression. This document provides detailed application notes on several classes of pyridine derivatives, summarizing their anticancer activities and mechanisms of action. Furthermore, it offers comprehensive protocols for key experiments to evaluate the efficacy of these compounds, alongside visual representations of relevant signaling pathways and experimental workflows.
Application Notes: Promising Pyridine Derivatives in Oncology
Several classes of pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.
Pyridine-Ureas as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Pyridine-urea derivatives have emerged as potent inhibitors of VEGFR-2 kinase activity.
Example Compounds: 8e and 8n
Compounds 8e and 8n are novel pyridine-urea derivatives that have shown potent anti-proliferative activity, particularly against breast cancer cell lines.[1][2] Their mechanism of action is attributed to the inhibition of VEGFR-2 phosphorylation, thereby disrupting downstream signaling pathways essential for angiogenesis.[1] Compound 8e has demonstrated greater potency than the standard chemotherapeutic drug doxorubicin in MCF-7 cells.[2]
Pyrano-Pyridine Hybrids as Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal proteins essential for cell division, making them an attractive target for anticancer drugs. Pyrano-pyridine hybrids have been identified as inhibitors of tubulin polymerization.
Example Compound: 3b
Compound 3b , a pyrano-pyridine hybrid, has exhibited significant cytotoxic activity against a range of human cancer cell lines.[3] It disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. In vivo studies have confirmed the ability of compound 3b to significantly inhibit breast cancer tumor growth.[3]
Tetrahydroquinolines Inducing Cellular Senescence
Inducing cellular senescence, a state of irreversible cell cycle arrest, is a promising anticancer strategy. Certain pyridine derivatives, such as 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (FPTHQ), have been shown to induce senescence in cancer cells.
Example Compound: FPTHQ
FPTHQ induces G0/G1 cell cycle arrest and senescence in ovarian cancer cell lines.[4] This is achieved through the activation of the p21 signaling pathway, a key regulator of cell cycle progression and senescence, which is triggered by excessive DNA damage.[4]
Pyridine Derivatives as HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme involved in various cellular processes, including cell migration and protein quality control. Its inhibition is a validated strategy in cancer therapy.
Example Compound: H42
Compound H42 is a novel pyridine derivative that inhibits the proliferation of ovarian cancer cells by downregulating the expression of HDAC6.[5][6] This leads to an increase in the acetylation of its substrates, α-tubulin and heat shock protein 90 (HSP90), ultimately resulting in the degradation of cyclin D1 and cell cycle arrest at the G0/G1 phase.[5][6] In vivo studies have shown that H42 can inhibit ovarian cancer growth without significant toxicity.[5][6]
Imidazo[1,2-a]pyridines as AKT/mTOR Pathway Inhibitors
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
Example Compound: 6
Compound 6 , an imidazo[1,2-a]pyridine derivative, effectively inhibits the proliferation of melanoma and cervical cancer cells by targeting the AKT/mTOR pathway.[7][8] Treatment with compound 6 leads to a reduction in the phosphorylation of AKT and mTOR, an increase in the levels of the tumor suppressor p53 and the cell cycle inhibitor p21, and induction of apoptosis.[7][8][9]
Quantitative Data
The following tables summarize the in vitro and in vivo anticancer activities of the discussed pyridine derivatives.
Table 1: In Vitro Cytotoxicity of Pyridine Derivatives (IC50 values in µM)
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 (48h) | [2] |
| MCF-7 (Breast) | 0.11 (72h) | [2] | ||
| 8n | Pyridine-Urea | MCF-7 (Breast) | 1.88 (48h) | [2] |
| MCF-7 (Breast) | 0.80 (72h) | [2] | ||
| 3b | Pyrano-Pyridine | Huh-7 (Liver) | >10 | [3] |
| A549 (Lung) | >10 | [3] | ||
| MCF-7 (Breast) | 5.35 | [3] | ||
| FPTHQ | Tetrahydroquinoline | A2780 (Ovarian) | Not Specified | [4] |
| OVCAR-3 (Ovarian) | Not Specified | [4] | ||
| SKOV-3 (Ovarian) | Not Specified | [4] | ||
| H42 | HDAC6 Inhibitor | SKOV3 (Ovarian) | 0.87 | [5][6] |
| A2780 (Ovarian) | 5.4 | [5][6] | ||
| Compound 6 | Imidazo[1,2-a]pyridine | A375 (Melanoma) | ~10 | [7][8] |
| WM115 (Melanoma) | ~25 | [8] | ||
| HeLa (Cervical) | ~35 | [7][8] | ||
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 1.93 (48h) | [2] |
| Taxol | Standard Drug | MCF-7 (Breast) | 12.32 | [3] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyridine Derivatives (IC50 values in µM)
| Compound | Target Kinase | IC50 (µM) | Reference |
| 8e | VEGFR-2 | 3.93 | [2] |
| 8n | VEGFR-2 | Not Specified | [10] |
| Compound 3b | Tubulin Polymerization | 81% inhibition | [3] |
Table 3: In Vivo Efficacy of Pyridine Derivatives
| Compound | Cancer Model | Administration | Efficacy | Reference |
| 3b | Breast Cancer Xenograft | Not Specified | 79% reduction in tumor size | [3] |
| H42 | Ovarian Cancer Xenograft | Not Specified | Significant tumor growth inhibition | [5][6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer activity of pyridine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyridine derivative stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e-g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the pyridine derivative in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by pyridine derivatives.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-HDAC6, anti-acetyl-α-tubulin, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL detection reagent
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis: Lyse treated and untreated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
Caption: General Workflow for Western Blot Analysis.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with a pyridine derivative.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of a pyridine derivative in an animal model.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel
-
Pyridine derivative formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the pyridine derivative or vehicle control to the mice according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by the discussed pyridine derivatives.
Caption: Inhibition of VEGFR-2 Signaling by Pyridine-Ureas.
Caption: Disruption of Microtubule Dynamics by Pyrano-Pyridine Hybrids.
Caption: Induction of Cellular Senescence by FPTHQ via the p21 Pathway.
Caption: Mechanism of HDAC6 Inhibition by Compound H42.
Caption: Inhibition of the AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Compound 6.
References
- 1. ijsat.org [ijsat.org]
- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nicotinonitrile Derivatives as Nonlinear Optical (NLO) Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of nicotinonitrile derivatives, a promising class of organic materials for nonlinear optical (NLO) applications. The protocols outlined below are based on established one-pot multicomponent reactions, offering efficient and straightforward routes to novel chromophores.
Introduction to Nicotinonitrile Derivatives for NLO
Nicotinonitrile derivatives, particularly those with a "push-pull" electronic structure, are of significant interest for NLO applications. This architecture involves an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), leading to large molecular hyperpolarizabilities (β) and significant second-harmonic generation (SHG) efficiencies. The ease of synthesis and the ability to tune their NLO properties through structural modifications make nicotinonitriles attractive candidates for applications in optical communications, data storage, and optical switching.
Data Presentation: NLO Properties of Nicotinonitrile Derivatives
The following table summarizes the second-harmonic generation (SHG) efficiency of selected nicotinonitrile derivatives. The values are reported relative to potassium dihydrogen phosphate (KDP), a standard inorganic NLO material.
| Compound | SHG Efficiency (x KDP) | Reference |
| 2-amino-3-nitropyridinium chloride | ~15 | [1] |
| 2-amino-3-nitropyridinium bromide | ~10 | [1] |
| 2-amino-3-nitropyridinium iodide | 1.5 | [1] |
| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | Qualitatively high | [2] |
| 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles (general class) | High value | [3] |
| 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitrile (general class, weak donor/acceptor) | Weak | [3] |
Note: Many studies report qualitative descriptions of NLO properties ("high" or "weak") without providing specific quantitative data relative to a standard. Further research is needed to populate this table with a broader range of directly comparable values.
Experimental Protocols
The following are detailed protocols for the synthesis of two classes of nicotinonitrile derivatives with potential NLO properties.
Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diarylnicotinonitriles
This protocol is adapted from the multi-component reaction of an appropriate acetophenone, aromatic aldehyde, malononitrile, and ammonium acetate.[4][5]
Materials:
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone) (1.0 mmol)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ammonium acetate (3.0 mmol, 0.231 g)
-
Absolute ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted acetophenone (1.0 mmol), substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (3.0 mmol) in absolute ethanol (10 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux and maintain this temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and ammonium acetate.
-
Dry the product in a vacuum oven at 60 °C.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified 2-amino-4,6-diarylnicotinonitrile derivative.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR (KBr): Characteristic peaks should be observed for N-H stretching (amino group, ~3300-3500 cm⁻¹), C≡N stretching (nitrile group, ~2200-2230 cm⁻¹), and C=C stretching (aromatic rings, ~1400-1600 cm⁻¹).
-
¹H-NMR and ¹³C-NMR: Confirm the structure of the synthesized compound by analyzing the chemical shifts and integration of the protons and carbons.
-
Mass Spectrometry: Determine the molecular weight of the product.
Protocol 2: One-Pot Synthesis of 6-Amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles
This protocol describes the synthesis from an aromatic aldehyde and malononitrile in the presence of pyrrolidine.[3]
Materials:
-
Substituted aromatic aldehyde (e.g., 4-methylbenzaldehyde) (2.0 mmol)
-
Malononitrile (3.0 mmol, 0.198 g)
-
Pyrrolidine (1.5 mmol, 0.107 g, 0.125 mL)
-
Ethanol (minimum amount, ~3 mL)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (2.0 mmol), malononitrile (3.0 mmol), and pyrrolidine (1.5 mmol) at room temperature without any solvent and stir.
-
An immediate solid formation should be observed.
-
Add a minimum amount of ethanol (~3 mL) to dissolve the solid.
-
Heat the solution to reflux and monitor the reaction by TLC until completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent.
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR (KBr): Look for characteristic peaks for N-H stretching (amino group), C≡N stretching (dinitrile), and C-N stretching (pyrrolidine).
-
¹H-NMR and ¹³C-NMR: Confirm the structure and the presence of all functional groups.
-
Mass Spectrometry: Verify the molecular weight of the final compound.
Protocol 3: Kurtz-Perry Powder Technique for SHG Measurement
This protocol provides a general procedure for the preliminary screening of the second-harmonic generation (SHG) efficiency of synthesized powder samples.[4][6]
Equipment:
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder (capillary tube)
-
Photomultiplier tube (PMT) detector
-
Oscilloscope
-
Optical filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)
-
Reference material with known SHG efficiency (e.g., KDP or urea)
Procedure:
-
Grind the synthesized nicotinonitrile derivative and the reference material (KDP) into fine powders and sieve them to obtain a uniform particle size.
-
Pack the powdered sample into a capillary tube of a fixed diameter.
-
Mount the sample holder in the path of the Nd:YAG laser beam.
-
Direct the fundamental laser beam (1064 nm) onto the sample.
-
The generated second-harmonic signal (532 nm) is collected by the PMT after passing through the optical filters.
-
Record the intensity of the 532 nm signal using the oscilloscope.
-
Replace the sample with the reference material (KDP) and repeat the measurement under identical conditions.
-
The SHG efficiency of the sample is determined by comparing the intensity of its second-harmonic signal to that of the reference material.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of nicotinonitrile derivatives for NLO applications.
References
- 1. Buy 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile (EVT-3169170) | 105387-95-9 [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] A powder technique for the evaluation of nonlinear optical materials | Semantic Scholar [semanticscholar.org]
- 4. ijcaonline.org [ijcaonline.org]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. This class of compounds is of significant interest in medicinal chemistry due to their potential anti-cancer properties.[1][2][3][4] The described method utilizes readily available, natural product-based catalysts, offering a more environmentally benign approach compared to traditional methods.
Overview
The synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles is achieved through a one-pot, two-step process. The first step involves the Knoevenagel condensation of an aldehyde with malononitrile, catalyzed by betaine. The second step is the Michael addition of an N-substituted-2-cyanoacetamide to the resulting arylidene malononitrile, followed by cyclization, which is catalyzed by guanidine carbonate.[1][2][5][6] This method avoids the isolation of intermediates, thereby saving time and resources.
Experimental Workflow
The overall experimental workflow for the one-pot synthesis is depicted below.
Figure 1. Experimental workflow for the one-pot synthesis.
Quantitative Data Summary
The following table summarizes the synthesis of various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using the one-pot, two-step method.
| Compound | Aldehyde (R Group) | N-substituted-2-cyanoacetamide (R' Group) | Yield (%) |
| 5a | 4-Methylphenyl | Benzyl | 92 |
| 5b | 4-Methylphenyl | 2-Chlorobenzyl | 90 |
| 5c | 4-Methylphenyl | 4-Chlorobenzyl | 94 |
| 5d | 4-Methylphenyl | 2,4-Dichlorobenzyl | 89 |
| 5e | 4-Fluorophenyl | Benzyl | 91 |
| 5f | 4-Fluorophenyl | 2-Chlorobenzyl | 88 |
| 5g | 4-Fluorophenyl | 4-Chlorobenzyl | 93 |
| 5h | 4-Fluorophenyl | 2,4-Dichlorobenzyl | 87 |
| 5i | 4-Chlorophenyl | Benzyl | 90 |
| 5j | 4-Chlorophenyl | 2-Chlorobenzyl | 86 |
| 5k | 4-Chlorophenyl | 4-Chlorobenzyl | 92 |
| 5l | 4-Chlorophenyl | 2,4-Dichlorobenzyl | 85 |
| 5m | 4-Bromophenyl | Benzyl | 89 |
| 5n | 4-Bromophenyl | 2-Chlorobenzyl | 84 |
| 5o | 4-Bromophenyl | 4-Chlorobenzyl | 91 |
| 5p | 4-Bromophenyl | 2,4-Dichlorobenzyl | 83 |
Table 1. Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. Reaction conditions: Aldehyde (2 mmol), malononitrile (2 mmol), N-substituted-2-cyanoacetamide (2 mmol) in methanol.[1]
Detailed Experimental Protocol
This protocol is based on the successful synthesis of compound 5a (6-Amino-1-benzyl-4-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile).[1]
Materials:
-
p-Tolualdehyde (2 mmol, 0.24 g)
-
Malononitrile (2 mmol, 0.13 g)
-
N-benzyl-2-cyanoacetamide (2 mmol, 0.35 g)
-
Betaine (10 mol%, 0.023 g)
-
Guanidine carbonate (10 mol%, 0.018 g)
-
Methanol (10 mL)
-
Ethyl acetate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Knoevenagel Condensation
-
To a 50 mL round-bottom flask, add p-tolualdehyde (2 mmol), malononitrile (2 mmol), and betaine (10 mol%).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes. The formation of the intermediate, p-tolylidenemalononitrile, occurs during this step.
Step 2: Michael Addition and Cyclization
-
To the same flask containing the in-situ generated intermediate, add N-benzyl-2-cyanoacetamide (2 mmol) and guanidine carbonate (10 mol%).
-
Add an additional 5 mL of methanol to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 10 minutes. The reaction mixture will solidify.[2]
Work-up and Purification:
-
After the reflux, cool the reaction mixture in an ice bath.
-
Add 10 mL of ethyl acetate to the solidified mixture and stir to break up the solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.
-
Dry the purified product under vacuum.
Characterization:
The synthesized compounds can be characterized by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Melting Point Analysis: To assess the purity of the compound.
This one-pot synthesis protocol provides a straightforward and efficient method for producing a library of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives for further investigation in drug discovery and development programs. The use of natural product catalysts makes this a cost-effective and environmentally friendly approach.[1][2][3][4][6]
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scribd.com [scribd.com]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Catalytic Enantioselective Synthesis of 3-Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structural motif, frequently encountered in a wide array of natural products and pharmaceuticals.[1][2] The stereochemistry at the 3-position of the piperidine ring is often crucial for biological activity, making the development of efficient and highly selective methods for the synthesis of enantioenriched 3-substituted piperidines an area of significant interest in synthetic and medicinal chemistry. This document provides detailed application notes and experimental protocols for key catalytic enantioselective strategies aimed at accessing these valuable building blocks. The methodologies covered include a rhodium-catalyzed asymmetric reductive Heck reaction, a rhodium-catalyzed asymmetric hydrogenation of pyridinium salts, and a Brønsted acid-catalyzed aza-Diels-Alder reaction, each offering a unique approach to stereocontrol in the synthesis of 3-piperidines.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This powerful strategy enables the synthesis of enantioenriched 3-piperidines from readily available pyridine derivatives and sp²-hybridized boronic acids.[3][4] The overall process involves a three-step sequence: (i) partial reduction of pyridine to a dihydropyridine intermediate, (ii) a key Rh-catalyzed asymmetric carbometalation (reductive Heck reaction) to install the 3-substituent and set the stereocenter, and (iii) a final reduction to furnish the saturated piperidine ring.[1][2] This method exhibits broad functional group tolerance and has been successfully applied to the synthesis of precursors for clinically relevant molecules like Preclamol and Niraparib.[1][4]
Logical Workflow
Caption: Three-step synthesis of 3-piperidines via a key Rh-catalyzed reaction.
Quantitative Data Summary
The Rh-catalyzed asymmetric reductive Heck reaction demonstrates broad applicability with various arylboronic acids, affording high yields and excellent enantioselectivities for the desired 3-substituted tetrahydropyridine intermediates.
| Entry | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 3-phenyl-tetrahydropyridine derivative | 81 | 96 |
| 2 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-tetrahydropyridine derivative | 85 | 97 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-tetrahydropyridine derivative | 88 | 95 |
| 4 | 3-Thienylboronic acid | 3-(3-thienyl)-tetrahydropyridine derivative | 75 | 94 |
| 5 | Vinylboronic acid pinacol ester | 3-vinyl-tetrahydropyridine derivative | 72 | 92 |
| 6 | 2-Naphthylboronic acid | 3-(2-naphthyl)-tetrahydropyridine derivative | 82 | 98 |
Data compiled from Mishra et al., J. Am. Chem. Soc. 2023.[5]
Experimental Protocols
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [5]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.
-
Recrystallize the product from methanol to afford phenyl pyridine-1(2H)-carboxylate as a white crystalline solid (72% yield).[5]
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [5]
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), tetrahydropyran (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.
Step 3: Reduction to the 3-Substituted Piperidine [4]
-
Subject the 3-substituted tetrahydropyridine derivative to hydrogenation using palladium on carbon as the catalyst.
-
Following the reduction, perform carbamate deprotection using aqueous potassium hydroxide in methanol.
-
This two-step sequence yields the final 3-substituted piperidine. For example, the synthesis of a precursor to (-)-Preclamol was achieved in 72% yield over these two steps.[4]
Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
The direct asymmetric hydrogenation of pyridinium salts represents a highly atom-economical approach to chiral piperidines. This method involves the activation of the pyridine ring by N-alkylation, followed by hydrogenation using a chiral transition metal catalyst. The use of a base has been shown to be crucial for achieving high enantioselectivity in the rhodium-catalyzed hydrogenation of N-benzylated 3-substituted pyridinium salts.[6]
Reaction Scheme
References
- 1. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 2. Asymmetric Brønsted acid-catalyzed aza-Diels-Alder reaction of cyclic C-acylimines with cyclopentadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Pyridines from Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of piperidines, saturated nitrogen-containing heterocycles, into their aromatic counterparts, pyridines, is a crucial chemical conversion in synthetic organic chemistry. This dehydrogenation (or oxidation) reaction is fundamental in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials where the pyridine moiety is a key structural component. These application notes provide an overview of the primary methods for the preparation of pyridines from piperidines, with a focus on catalytic dehydrogenation, and offer detailed experimental protocols for laboratory-scale synthesis.
Methods for the Dehydrogenation of Piperidines
The conversion of piperidines to pyridines is predominantly achieved through catalytic dehydrogenation. This process involves the removal of three equivalents of hydrogen from the piperidine ring. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity, and to avoid unwanted side reactions. The main approaches include gas-phase catalytic dehydrogenation with or without a carrier gas and acceptorless dehydrogenation in the liquid or gas phase.
1. Gas-Phase Catalytic Dehydrogenation:
This is a widely used method, particularly in industrial settings. It typically involves passing piperidine vapor, often mixed with a carrier gas like hydrogen, over a heated heterogeneous catalyst. The use of hydrogen as a carrier gas can help to maintain catalyst activity and selectivity.
2. Acceptorless Dehydrogenation:
Acceptorless dehydrogenation is an attractive alternative as it does not require an external hydrogen acceptor. The reaction is typically carried out at elevated temperatures, and the hydrogen gas generated is removed from the system. This method is often favored for its atom economy and can be performed in either the gas or liquid phase.
Data Presentation: Catalytic Dehydrogenation of Piperidines
The following tables summarize quantitative data for the conversion of piperidines to pyridines using various catalytic systems.
Table 1: Gas-Phase Dehydrogenation of Piperidine with a Carrier Gas
| Piperidine Substrate | Catalyst | Support | Temperature (°C) | H₂/Piperidine Molar Ratio | Conversion (%) | Pyridine Yield (%) | Selectivity (%) | Reference |
| Piperidine | 9% Cu, 3% Ni, 0.6% Cr | SiO₂ | 345-380 | 5:1 | 76.8 | 72.7 | 94.7 | [1] |
| Piperidine | 9% Cu, 3% Ni, 0.7% Cr | SiO₂ | 345-380 | 5:1 | High | - | 97 | [1] |
| Piperidine | Platinum | Silica Gel | 200-500 | ≥7:1 | - | - | - | [2] |
| Piperidine | Palladium | Silica Gel | 200-500 | ≥7:1 | - | - | - | [2] |
Table 2: Acceptorless Dehydrogenation of 4-Methylpiperidine
| Catalyst | Support | Temperature (°C) | Flow Rate (mL/min) | Time on Stream (h) | Turn-over Number (TON) | Turn-over Frequency (TOF) (h⁻¹) | Reference |
| POCOP-Ir | SiO₂ | 325 | 0.09 | 7 | ~8,000 | ~2500 (initial) | [3][4][5][6][7] |
| POCOP-Ir (with 2 anchors) | Al₂O₃ (uncalcined) | 350 | 0.10 | 45 | ~91,000 | 1684 (maintained) | [3][4][5][6][7] |
Experimental Protocols
Protocol 1: Gas-Phase Catalytic Dehydrogenation of Piperidine
This protocol is adapted from a patented industrial process and can be scaled down for laboratory use.[1][8]
Materials:
-
Piperidine
-
Catalyst: 9% Cu, 3% Ni, 0.6% Cr on SiO₂ support (3-6 mm grain size)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Glass tube reactor (e.g., 800 mm length, 20 mm diameter) with a preheating zone (e.g., 350 mm length, 25 mm diameter)
-
Evaporator (e.g., 250 mL quartz flask)
-
Heating system (e.g., tube furnace or hot air heater)
-
Condenser and collection flask
Procedure:
-
Catalyst Packing and Activation:
-
Pack the glass tube reactor with the catalyst (e.g., 55 g, 100 mL).
-
Heat the reactor to 400-440 °C while passing a stream of oxygen or air to activate the catalyst.
-
Follow with a hydrogen treatment at 150-350 °C.
-
-
Reaction Setup:
-
Place the piperidine in the evaporator and heat to vaporize it.
-
Heat the reactor to the desired reaction temperature (345-380 °C).
-
Introduce a stream of hydrogen gas as the carrier gas. The optimal molar ratio of hydrogen to piperidine is 5:1.
-
-
Dehydrogenation Reaction:
-
Pass the mixture of piperidine vapor and hydrogen gas through the preheating zone and then over the catalyst bed.
-
The reaction is carried out at atmospheric pressure.
-
-
Product Collection and Work-up:
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the pyridine and any unreacted piperidine.
-
Collect the condensate in a cooled flask.
-
The collected liquid can be analyzed by gas chromatography (GC) to determine conversion, yield, and selectivity.
-
-
Purification:
-
The crude product, a mixture of pyridine and piperidine, can be purified by fractional distillation. Due to the close boiling points of piperidine (106 °C) and pyridine (115 °C), azeotropic distillation with water and a non-aromatic hydrocarbon may be employed for efficient separation.
-
Protocol 2: Acceptorless Dehydrogenation of 4-Methylpiperidine in a Continuous Flow Reactor
This protocol is based on a research article describing the use of a supported iridium pincer catalyst.[3][4][5][6][7]
Materials:
-
4-Methylpiperidine
-
Catalyst: POCOP-Ir complex supported on uncalcined Al₂O₃
-
Packed-bed tubular reactor (e.g., inner diameter = 5 mm, length = 200 mm)
-
HPLC pump
-
Aluminum block heater
-
Nitrogen-filled glovebox
-
Schlenk line or high vacuum line
-
NMR spectrometer for analysis
Procedure:
-
Catalyst Loading:
-
Inside a nitrogen-filled glovebox, place the supported catalyst inside the packed-bed tubular reactor.
-
Seal the reactor before removing it from the glovebox.
-
-
Reaction Setup:
-
Place the tubular reactor inside the aluminum block heater.
-
Connect the reactor inlet to a flask containing 4-methylpiperidine via an HPLC pump.
-
The reactor outlet can be connected to a collection vessel and a system for gas analysis (e.g., Raman spectroscopy) to detect the evolved hydrogen.
-
-
Dehydrogenation Reaction:
-
Heat the reactor to the desired temperature (e.g., 350 °C).
-
Pump the 4-methylpiperidine through the reactor at a specific flow rate (e.g., 0.10 mL/min).
-
The reaction is carried out under an inert atmosphere.
-
-
Product Collection and Analysis:
-
Collect the liquid product exiting the reactor.
-
The product composition (4-methylpiperidine and the corresponding dehydrogenated products) can be determined by ¹H NMR spectroscopy.
-
The evolved gas can be analyzed to confirm the production of pure hydrogen.
-
Visualizations
Caption: General workflow for the catalytic dehydrogenation of piperidines to pyridines.
Caption: Comparison of catalytic approaches for piperidine dehydrogenation.
References
- 1. EP0099592A2 - Process for the catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
- 2. GB745400A - Catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0099592B1 - Process for the catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
This technical support guide is designed for chemists and researchers focused on the synthesis of 6-(Piperidin-1-yl)pyridine-3-carbonitrile. It provides troubleshooting advice, frequently asked questions, and detailed protocols to help optimize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and direct method is the nucleophilic aromatic substitution (SNAr) of a 6-halopyridine-3-carbonitrile, typically 6-chloro-3-pyridinecarbonitrile, with piperidine.[1] Another powerful method, especially for less reactive aryl halides, is the Palladium-catalyzed Buchwald-Hartwig amination.[2][3][4]
Q2: Why is the substitution favored at the 6-position (ortho to the pyridine nitrogen)?
A2: The pyridine nitrogen is electron-withdrawing, which creates electron-deficient sites at the ortho (2- and 6-) and para (4-) positions.[5][6][7] During a nucleophilic attack at the 6-position, the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and facilitates the substitution.[1][5][8]
Q3: What is the main difference between the SNAr and Buchwald-Hartwig amination approaches?
A3: SNAr is typically a metal-free reaction that relies on the inherent reactivity of the pyridine ring, often requiring elevated temperatures. Buchwald-Hartwig amination is a metal-catalyzed cross-coupling reaction that uses a palladium catalyst and a phosphine ligand. It is generally more versatile and can be effective under milder conditions, especially for less activated or sterically hindered substrates.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Low Reactivity of Starting Material: 6-chloropyridine-3-carbonitrile may not be sufficiently activated. 2. Inactive Catalyst (Buchwald-Hartwig): The Pd(0) catalyst may have oxidized or the ligand may have degraded. 3. Incorrect Base: The chosen base may be too weak to deprotonate the amine or facilitate the catalytic cycle. 4. Low Reaction Temperature: The thermal energy may be insufficient for the SNAr reaction to proceed at a reasonable rate. | 1. For SNAr: Increase the reaction temperature. Consider switching to a better leaving group, like fluorine (6-fluoropyridine-3-carbonitrile), if available.[9] 2. For Buchwald-Hartwig: Use a fresh source of catalyst and ligand. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation. 3. For Buchwald-Hartwig: Switch to a stronger base like NaOt-Bu or K3PO4.[10] For SNAr, a base like K2CO3 or Et3N is often sufficient to scavenge the generated acid. 4. For SNAr: Increase temperature, potentially to reflux in a high-boiling solvent like DMF or NMP. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom, particularly in Pd-catalyzed reactions. 2. Dimerization/Oligomerization: Self-coupling of starting materials or products. 3. Reaction with Solvent: The solvent (e.g., DMF) may decompose at high temperatures and participate in side reactions. | 1. This can be a side reaction in the Buchwald-Hartwig mechanism involving β-hydride elimination.[2] Optimize the ligand-to-metal ratio and ensure the amine is present in a slight excess. 2. Ensure proper stoichiometry and consider running the reaction at a lower concentration. 3. Use a more stable, high-boiling solvent like dioxane or toluene for high-temperature reactions. |
| Difficult Purification | 1. Residual Starting Materials: Incomplete reaction. 2. Catalyst Residues: Palladium and ligand residues can be difficult to remove. 3. Polar Impurities: Formation of highly polar side products. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If the reaction stalls, consider adding more reagent or catalyst. 2. Use a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or L-cysteine to complex the residual palladium. Column chromatography is often necessary. 3. An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., NaHCO3) can remove acidic ones. Recrystallization can be an effective final purification step. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for a thermally-driven SNAr reaction.
-
Reagents & Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridine-3-carbonitrile (1.0 eq).
-
Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Add piperidine (1.2 - 1.5 eq).
-
Add an inorganic base such as potassium carbonate (K2CO3) (2.0 eq) to act as an acid scavenger.
-
-
Reaction:
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline for a Pd-catalyzed cross-coupling reaction.
-
Reagents & Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a palladium source (e.g., Pd2(dba)3, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).[11]
-
Add 6-chloropyridine-3-carbonitrile (1.0 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) (1.4 eq).[11]
-
Evacuate and backfill the flask with the inert gas (3x).
-
Add a dry, deoxygenated solvent such as toluene or dioxane via syringe.
-
Add piperidine (1.1 eq) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-24 hours.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(Piperidin-1-yl)pyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 6-chloropyridine-3-carbonitrile and piperidine, by-products from side reactions, and residual solvents from the synthesis. The polarity of these impurities will influence the choice of purification strategy.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on the purification of analogous compounds, ethanol is a good starting point for recrystallization.[1] For compounds with moderate polarity due to the carbonitrile and pyridine groups, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) could also be effective, though they have high boiling points and can be difficult to remove completely.[2] A solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may also provide better purification. It is crucial to perform small-scale solubility tests to identify the ideal solvent or solvent system.
Q4: What is a typical stationary and mobile phase for column chromatography of this compound?
A4: A standard approach is to use silica gel as the stationary phase. For the mobile phase, a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate is commonly used. A typical starting point for a gradient or isocratic elution could be an ethyl acetate:petroleum ether ratio of 1:2 (v/v), which has been successful for similar structures.[3]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to determine the optimal mobile phase for separation. |
| Overloading the column with crude material. | Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. | |
| Column channeling or cracking. | Ensure proper packing of the column. Dry packing followed by careful wetting with the mobile phase, or slurry packing, can prevent these issues. | |
| Compound is not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. A small amount of a more polar solvent like methanol can be added if necessary. |
| Streaking or Tailing of the Compound on TLC/Column | Compound may be acidic or basic, leading to strong interaction with the silica gel. | Add a small amount of a modifier to the mobile phase. For basic compounds like this, adding 0.1-1% triethylamine (TEA) can improve the peak shape. |
| Compound is sparingly soluble in the mobile phase. | Choose a mobile phase in which the compound has better solubility while still allowing for good separation. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The compound has oiled out instead of crystallizing. | "Oiling out" occurs when the solute comes out of solution above its melting point. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble (a co-solvent), and then cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. Minimize the amount of cold solvent used to wash the collected crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are Colored or Appear Impure | Insoluble impurities were not completely removed. | Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize. |
| Colored impurities are co-precipitating with the product. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of analogous piperidinyl-substituted nitrile compounds. Note that yields are highly dependent on the success of the preceding synthetic steps.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Reference |
| Column Chromatography | >98% (by NMR) | 60-85% | Based on general procedures for similar compounds[3] |
| Recrystallization | >99% (by HPLC/NMR) | 70-90% | Based on general procedures for similar compounds[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with different mobile phase systems (e.g., varying ratios of ethyl acetate in petroleum ether) to find a system that gives a good separation with an Rf value for the desired product of approximately 0.2-0.4.
-
Column Packing: Prepare a glass column with a stopcock. Add a small plug of cotton or glass wool at the bottom. Fill the column with silica gel (slurry packing in the initial mobile phase is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid dissolves.
-
Dissolution: In a larger flask, add the minimum amount of the hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Pyridine-3-Carbonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyridine-3-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Presence of Nicotinamide and Nicotinic Acid Impurities
Question: My final product shows contamination with nicotinamide and nicotinic acid. What is the cause, and how can I minimize these impurities?
Answer: The presence of nicotinamide and subsequently nicotinic acid is a clear indication of nitrile group hydrolysis. This is one of the most common side reactions, especially when water is present in the reaction medium, even in trace amounts. The reaction proceeds in two steps: first, the hydrolysis of the nitrile to an amide (nicotinamide), and second, the hydrolysis of the amide to a carboxylic acid (nicotinic acid).
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents and starting materials are anhydrous. Use freshly distilled solvents and dry reagents to minimize the introduction of water.
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.
-
pH Control: If an aqueous medium is unavoidable, employing a buffered system to maintain a neutral or near-neutral pH can significantly reduce the rate of hydrolysis.
-
Temperature Management: While higher temperatures can increase the reaction rate, they also accelerate the hydrolysis of the nitrile group. It is crucial to maintain strict temperature control and avoid localized overheating.
Issue 2: Low Yield and Formation of a Viscous or Solid Mass
Question: My reaction mixture has become viscous, and I'm observing a significantly low yield of pyridine-3-carbonitrile. What could be the reason?
Answer: Increased viscosity or the formation of an insoluble mass is often indicative of polymerization. Cyanopyridines can undergo polymerization, especially under harsh reaction conditions, in the presence of certain catalysts, or due to localized overheating. The exothermic nature of nitrile hydrolysis can also contribute to initiating polymerization.[1]
Troubleshooting Steps:
-
Strict Temperature Control: Employ a reliable temperature control system to maintain a consistent and appropriate reaction temperature. Avoid rapid heating and ensure efficient stirring to prevent localized hot spots.
-
Catalyst Choice: If using a catalyst, ensure it is appropriate for the reaction and used in the correct concentration. Some catalysts can promote polymerization side reactions.
-
Monomer Concentration: In some cases, running the reaction at a lower concentration of the starting materials can help to reduce the rate of polymerization.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor polymerization.
Issue 3: Unexpected Byproducts in Ammoxidation of 3-Picoline
Question: I am synthesizing pyridine-3-carbonitrile via the ammoxidation of 3-picoline and observing byproducts other than the desired product. How can I improve the selectivity?
Answer: The vapor-phase ammoxidation of 3-picoline is a highly effective industrial method, but its selectivity is highly dependent on the catalyst and reaction conditions. Common side reactions include over-oxidation, leading to the formation of carbon oxides (CO and CO₂), and potentially other nitrogen-containing compounds. The choice of catalyst is critical in directing the reaction towards the desired nitrile.
Troubleshooting Steps:
-
Catalyst Selection: Vanadium-based catalysts (e.g., V₂O₅) are commonly used. The addition of promoters like molybdenum (MoO₃) or titanium (TiO₂) can significantly influence the selectivity. For instance, modifying a vanadium catalyst with MoO₃ has been shown to improve the yield of 3-cyanopyridine.[2]
-
Optimization of Reaction Parameters:
-
Temperature: The reaction is typically carried out at high temperatures (280–500 °C).[3] Finding the optimal temperature for your specific catalyst system is crucial for maximizing selectivity.
-
Molar Ratios: The molar ratios of 3-picoline to ammonia and air (oxygen) are critical. An excess of ammonia is generally used. A typical molar ratio might be 3-picoline:NH₃:air = 1:2-7:10-15.[3]
-
-
Catalyst Deactivation: Over time, catalysts can deactivate due to poisoning or sintering, leading to a decrease in selectivity and conversion. If you observe a decline in performance over several runs, catalyst regeneration or replacement may be necessary.
Data Presentation: Quantitative Analysis of Side Reactions
The following tables summarize quantitative data on yields and side product formation under various conditions.
Table 1: Ammoxidation of 3-Picoline - Product Yields with Different Catalysts
| Catalyst | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |
| V₂O₅ | 89.3 | 83.5 | [2] |
| V₂O₅-MoO₃ | 96.4 | 83 | [2] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | Not Specified | 85 | [3] |
| V-Ti-Sb system | 97 | 68 | [2] |
| Mo catalyst on silica gel | 99 | 95 | [3] |
| V₂O₅, TiO₂, Mo₂O₃ on SiO₂ | >90 | >90 | [4] |
Table 2: Hydrolysis of 3-Cyanopyridine to Nicotinamide and Nicotinic Acid
| Condition | Product(s) | Yield (%) | Reference |
| Enzymatic (Rhodococcus rhodochrous J1) | Nicotinamide | 100% conversion | [5][6] |
| MnO₂ catalyst, aqueous solution | Nicotinamide | Nearly quantitative | [7] |
| 30% NaOH, then 30% HCl | Nicotinic acid from mother liquor | 13.1% - 14.5% | [8] |
Experimental Protocols
Protocol 1: Laboratory-Scale Ammoxidation of 3-Picoline
This protocol is a general guideline for a laboratory-scale setup. Caution: This reaction involves flammable and toxic gases at high temperatures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Materials:
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3-Picoline
-
Ammonia gas
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Air (or a mixture of oxygen and nitrogen)
-
Catalyst (e.g., V₂O₅/TiO₂)
-
Quartz tube reactor
-
Tube furnace
-
Mass flow controllers for gases
-
Syringe pump for liquid feed
-
Condenser and collection flask (cooled in an ice bath)
-
Scrubber for off-gases
Procedure:
-
Catalyst Packing: Pack a quartz tube reactor with the chosen catalyst, ensuring a uniform bed.
-
System Setup: Assemble the reactor in a tube furnace and connect the gas and liquid feed lines through mass flow controllers and a syringe pump, respectively. Connect the reactor outlet to a condenser and a cooled collection flask, followed by a scrubber.
-
Leak Check: Thoroughly leak-check the entire system with an inert gas.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 350-450 °C) under a flow of inert gas.
-
Reaction Initiation: Once the temperature is stable, introduce the gaseous reactants (ammonia and air) at the desired flow rates.
-
Liquid Feed: Start the feed of 3-picoline using a syringe pump. The 3-picoline will vaporize upon entering the hot zone of the reactor. A typical molar ratio of 3-picoline:ammonia:air is 1:3:15.
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Product Collection: The reaction products will exit the reactor as a gas stream. Condense the liquid products in the cooled collection flask.
-
Analysis: Analyze the collected liquid by GC-MS to determine the conversion of 3-picoline and the selectivity for 3-cyanopyridine and any byproducts.
-
Shutdown: After the desired reaction time, stop the 3-picoline feed and switch the gas flow back to an inert gas. Allow the reactor to cool down to room temperature under the inert gas flow.
Protocol 2: Modified Guareschi-Thorpe Synthesis to Minimize Hydrolysis
This protocol utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields of hydroxy-cyanopyridines with minimal hydrolysis.[1]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
-
Sealed reaction vessel
Procedure:
-
Reactant Mixture: Combine ethyl cyanoacetate, ethyl acetoacetate, and ammonium carbonate in a sealed reaction vessel.
-
Add Solvent: Add water to the reaction mixture.
-
Reaction: Stir the mixture at 80°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. Cool the vessel and collect the precipitate by filtration. Wash the solid with cold water and dry to obtain the desired hydroxy-cyanopyridine. This method has been reported to produce high yields with no noticeable side products.[1]
Visualizations
Troubleshooting Workflow for Low Yield in Pyridine-3-Carbonitrile Synthesis
Caption: A logical workflow for troubleshooting low yields in pyridine-3-carbonitrile synthesis.
Reaction Pathway: Hydrolysis of Pyridine-3-carbonitrile
Caption: The hydrolysis pathway of pyridine-3-carbonitrile to its common impurities.
Experimental Workflow: Ammoxidation of 3-Picoline
Caption: A simplified experimental workflow for the ammoxidation of 3-picoline.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101597258B - Technique for synthesizing niacinamide and co-producing niacin by hydrolyzing 3-cyanopyridine - Google Patents [patents.google.com]
Technical Support Center: 6-(Piperidin-1-yl)pyridine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(Piperidin-1-yl)pyridine-3-carbonitrile. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability-related challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound has changed color over time. What could be the cause?
A1: Color change in chemical compounds is often an indicator of degradation or impurity formation. For this compound, discoloration could be attributed to several factors, including oxidation of the pyridine ring or the piperidinyl moiety, especially if exposed to air and light over extended periods. It is also possible that trace impurities from the synthesis are reacting or degrading. We recommend verifying the purity of your sample using techniques like HPLC or LC-MS and storing the compound under an inert atmosphere, protected from light.
Q2: I am observing a new, unexpected peak in my HPLC analysis of an aged sample. What could this impurity be?
A2: The appearance of a new peak in your chromatogram suggests the formation of a degradation product. Given the structure of this compound, a likely degradation pathway is the hydrolysis of the nitrile group (-CN) to a carboxamide or a carboxylic acid, particularly if the sample has been exposed to moisture or acidic/basic conditions. To confirm the identity of the new peak, we recommend analysis by LC-MS to determine its molecular weight.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. It should be kept in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) is advisable. Avoid exposure to high temperatures, humidity, and direct sunlight.
Data on Potential Degradation
While specific public data on the degradation of this compound is limited, the following table provides a hypothetical summary of potential degradation rates under various stress conditions, based on the chemical nature of the compound. This can serve as a guideline for designing your own stability studies.
| Stress Condition | Temperature (°C) | Time (weeks) | Putative Degradant | % Degradation (Hypothetical) |
| Acidic Hydrolysis (0.1 N HCl) | 40 | 2 | 6-(Piperidin-1-yl)picolinamide | 5-10% |
| Basic Hydrolysis (0.1 N NaOH) | 40 | 2 | 6-(Piperidin-1-yl)picolinic acid | 10-15% |
| Oxidation (3% H₂O₂) | 25 | 1 | Pyridine N-oxide derivative | 2-5% |
| Photostability (ICH Q1B) | 25 | 4 | Various photoproducts | 1-3% |
| Thermal (Dry Heat) | 60 | 4 | Undetermined | <1% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for conducting a forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions:
-
Acidic: Add 0.1 N HCl and incubate at 40°C.
-
Basic: Add 0.1 N NaOH and incubate at 40°C.
-
Oxidative: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Incubate a solid sample at 60°C.
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
troubleshooting experiments with 6-(Piperidin-1-yl)pyridine-3-carbonitrile
Welcome to the technical support center for 6-(Piperidin-1-yl)pyridine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a leaving group at the 6-position of the pyridine ring with piperidine. A common starting material is 6-chloropyridine-3-carbonitrile. The reaction is typically carried out in a suitable solvent with a base to neutralize the generated acid.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The presence of water can lead to hydrolysis of the nitrile group. Additionally, side reactions with the solvent or impurities can occur.
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Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the yield. See the experimental protocols section for recommended conditions.
-
Product loss during workup: The product may be partially lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.
Q3: I am observing an impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?
A3: A higher molecular weight impurity could be a bis-adduct, where a second molecule of the pyridine starting material has reacted. While less common with piperidine due to steric hindrance, it is a possibility, especially with prolonged reaction times or high concentrations of the starting material.
Q4: What are the best practices for storing this compound?
A4: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (if applicable), incorrect reagents, suboptimal temperature. | Verify the integrity of all reagents. Ensure the reaction temperature is appropriate for the specific protocol. |
| Presence of Starting Material | Insufficient reaction time or temperature, inadequate mixing. | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Formation of a Carboxylic Acid Impurity | Hydrolysis of the nitrile group due to the presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Product is an Oil or Gummy Solid | Presence of residual solvent or impurities. | Attempt to triturate the product with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, column chromatography is recommended. |
| Difficulty in Purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider a different stationary phase or recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound
This protocol is based on analogous reactions for similar compounds.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
Piperidine
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)
Procedure:
-
To a solution of 6-chloropyridine-3-carbonitrile (1.0 eq) in the chosen anhydrous solvent, add piperidine (1.2 eq).
-
Add the base (TEA, 1.5 eq or K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux (~82°C) | Reflux (~66°C) |
| Typical Reaction Time | 4-8 hours | 6-12 hours |
Visualizations
Technical Support Center: Synthesis of Piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during synthesis, offering potential causes and suggested solutions in a direct question-and-answer format.
Question 1: I am observing low diastereoselectivity or enantioselectivity in my piperidine ring-forming reaction. What are the potential causes and how can I improve the stereochemical outcome?
Answer: Poor stereoselectivity is a frequent challenge, often stemming from the reaction mechanism, conditions, or choice of catalyst.
Potential Causes:
-
Reaction Mechanism: The reaction may be proceeding through a non-concerted or stepwise pathway (e.g., a Mannich-Michael pathway) instead of a desired concerted cycloaddition, which can be influenced by the choice of Lewis acid.[1]
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of less-favored stereoisomers, leading to a decrease in selectivity.[2]
-
Catalyst Choice: The catalyst, whether it's a metal complex, organocatalyst, or enzyme, directly influences the transition state geometry and, consequently, the stereochemical outcome.[1][2]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states leading to the various diastereomers.[2]
-
Steric Hindrance: The steric bulk of substituents on the reactants or the catalyst can direct the approach of reagents. For instance, the bulky tosyl group can direct nucleophilic attack to the opposite side, leading to cis-substituted products.[3]
Suggested Solutions:
-
Optimize the Catalyst:
-
For Lewis-Acid Catalyzed Reactions: Screen different Lewis acids. Stronger Lewis acids might favor stepwise pathways, while milder ones could promote concerted reactions with higher selectivity.[1]
-
For Asymmetric Catalysis: Ensure the chiral ligand or catalyst is of high purity. For chemo-enzymatic methods, ensure the enzyme has high substrate specificity and that cofactors are efficiently regenerated.[2][4]
-
-
Control Reaction Temperature: Lowering the reaction temperature is often a simple and effective way to enhance stereoselectivity.[1]
-
Vary the Solvent: Experiment with solvents of different polarities to find the optimal medium for the desired transition state.[2]
-
Modify Reactants:
Table 1: Effect of Reaction Conditions on Stereoselectivity
| Entry | Catalyst/Conditions | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Gold-Catalysis, -40 °C | Homopropargylic Amide | >20:1 | N/A | [5] |
| 2 | Quinine-derived Squaramide, -25 °C | 1,3-Dicarbonyl, Nitroolefin, Aldimine | 99:1 | 99% | [6] |
| 3 | Sn(OTf)₂, -78 °C to 0 °C | 1,3-bis-trimethylsily enol ether, Aldehyde, Chiral Amine | >95:5 | >95% | [7] |
| 4 | Carbonyl Reductase | Piperidinone Derivative | N/A | >99% | [2] |
Question 2: My pyridine hydrogenation reaction is giving low yields of piperidine and forming ring-opened byproducts. What is causing this and how can I prevent it?
Answer: Low yields in pyridine hydrogenation are often due to over-reduction (hydrogenolysis) or catalyst deactivation.
Potential Causes:
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Over-reduction (Hydrogenolysis): The C-N bonds in the piperidine ring can be cleaved under harsh hydrogenation conditions, leading to the formation of byproducts like pentylamines.[8] This is particularly problematic with catalysts like palladium and at higher temperatures.[8]
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Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Both the pyridine substrate and the piperidine product, being Lewis bases, can also inhibit or poison certain catalysts.[8][9]
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Insufficient Hydrogen Pressure: Inadequate hydrogen pressure or poor mass transfer (inefficient stirring) can lead to incomplete conversion.[8]
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Low Reaction Temperature: While high temperatures can cause over-reduction, a temperature that is too low can result in a sluggish or incomplete reaction.[8]
Suggested Solutions:
-
Select the Right Catalyst: Rhodium-based catalysts are often more resistant to poisoning and less prone to causing over-reduction compared to palladium.[8] Platinum(IV) oxide (PtO₂) is also a common and effective catalyst.[1]
-
Optimize Reaction Conditions:
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize C-N bond cleavage.[8]
-
Pressure: While higher pressure can increase the rate, it may also promote over-reduction. This parameter must be optimized.[8]
-
Additives: In some cases, adding an acid (like H₂SO₄ or HCl) can protonate the nitrogen, preventing catalyst poisoning and sometimes improving selectivity.[8][9]
-
-
Ensure Purity of Reagents: Use pure pyridine and high-quality solvents to avoid introducing catalyst poisons.[8]
-
Improve Mass Transfer: Ensure vigorous stirring to maximize the contact between the hydrogen gas, the liquid phase, and the solid catalyst.[8]
Frequently Asked Questions (FAQs)
Q1: Why is my purified piperidine sample yellow, and how can I fix it?
A1: A yellow color in piperidine is typically due to the presence of oxidation products.[1] While minor discoloration may not affect all applications, high-purity work requires removal of these impurities. The most effective purification method is distillation.[1][10] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool place.[1]
Q2: I'm struggling to separate piperidine from unreacted pyridine by distillation. Why is this so difficult?
A2: Piperidine and pyridine form a constant-boiling azeotropic mixture, which makes complete separation by simple fractional distillation impossible.[1][10] This azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.[1] To overcome this, a chemical separation is recommended. A highly effective method is to bubble carbon dioxide (CO₂) through a solution of the mixture in an organic solvent. Piperidine reacts to form a solid piperidine carbonate salt, while pyridine does not.[1][10][11] The salt can be separated by filtration and then treated with a strong base, like NaOH, to liberate the free, pure piperidine, which can then be extracted and distilled.[10]
Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What happened?
A3: This is a common issue with basic amines. The crystallization is likely due to the reaction of the piperidine nitrogen with atmospheric carbon dioxide to form a carbonate salt, or with trace acidic gases (like HCl that might be present in the lab atmosphere) to form salts like piperidine hydrochloride.[1] To resolve this, you can attempt to redissolve the crystals, but preparing a fresh solution is often best. To prevent this in the future, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[1]
Q4: What are common N-protecting groups for piperidine synthesis, and how do I choose one?
A4: Protecting the piperidine nitrogen is often necessary to prevent side reactions or to modify its reactivity. The choice depends on the stability required during subsequent reaction steps and the conditions for deprotection.
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability in a variety of non-acidic conditions. It is easily removed with strong acids like trifluoroacetic acid (TFA).[12]
-
Cbz or Z (Benzyloxycarbonyl): Stable to mildly acidic and basic conditions. It is typically removed by catalytic hydrogenation (H₂/Pd), which simultaneously reduces other functional groups like alkenes or nitro groups. It can also be cleaved by strong acids like HBr in acetic acid.[12]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is readily cleaved by mild bases, most commonly a solution of piperidine in DMF.[12][13]
-
Tosyl (Tos): A very robust protecting group, stable to strong acids, bases, and catalytic hydrogenation.[12] Its removal requires harsh conditions, such as sodium in liquid ammonia, limiting its application to syntheses where extreme stability is needed.[12]
Choose a protecting group that is orthogonal to other protecting groups in your molecule and stable to the reaction conditions you plan to use.
Visualizations
Caption: General workflow for stereoselective piperidine synthesis.[6]
Caption: Logical flow for troubleshooting low-yield reactions.
Caption: Decision-making guide for selecting a purification method.[10]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine [1]
This protocol describes a general procedure for the reduction of a pyridine derivative to its corresponding piperidine using Adams' catalyst (PtO₂).
-
Reactor Setup: In a high-pressure reactor (Parr hydrogenator), add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Under an inert atmosphere (if possible), add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. If the solvent was acidic, neutralize the residue with a base (e.g., aq. NaOH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts, filter, and concentrate to yield the crude piperidine derivative, which can be further purified by distillation or chromatography.
Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation [10]
This protocol is highly effective for removing a pyridine impurity, which cannot be separated by distillation due to azeotrope formation.
-
Salt Formation: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent (e.g., acetone, diethyl ether).[10][11] Bubble a steady stream of dry carbon dioxide (CO₂) gas through the solution with stirring.
-
Precipitation: Piperidine will react with CO₂ to form piperidine carbonate, which will precipitate as a white solid. Pyridine does not react and will remain in solution. Continue passing CO₂ through the solution until precipitation is complete.
-
Filtration: Collect the solid piperidine carbonate salt by filtration. Wash the filter cake with a small amount of the cold organic solvent to remove any residual pyridine.
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate salt in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), with stirring until the solution is strongly basic. This will liberate the free piperidine from its salt.
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over a suitable drying agent (e.g., solid KOH or anhydrous MgSO₄), filter, and remove the solvent under reduced pressure. The resulting piperidine can be further purified by distillation to obtain the high-purity product.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Nitrile Group Hydrolysis in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of nitrile group hydrolysis during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is a nitrile group susceptible to hydrolysis?
A1: Nitrile groups are generally robust but can be hydrolyzed to either amides or carboxylic acids under both acidic and basic conditions, particularly with heating.[1] The reaction occurs in two stages: first to a primary amide, which can then be further hydrolyzed to a carboxylic acid or its corresponding salt.[2][3][4] Vigorous conditions, such as prolonged heating with strong acids (e.g., concentrated HCl, H₂SO₄) or bases (e.g., NaOH, KOH), will typically drive the reaction to completion, yielding the carboxylic acid.[1][5]
Q2: I want to synthesize an amide from a nitrile. How can I prevent the reaction from proceeding to the carboxylic acid?
A2: Stopping the hydrolysis at the amide stage requires careful control of reaction conditions, as amides can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[1][3][6] Key strategies to favor amide formation include:
-
Milder Basic Conditions: Using stoichiometric amounts of base or weaker bases at controlled temperatures can sometimes favor amide formation. Careful monitoring of the reaction progress is crucial.[5][7]
-
Alkaline Hydrogen Peroxide: This is a common and often effective method for the selective conversion of nitriles to amides.[7][8]
-
Metal Catalysis: Certain transition metal catalysts can facilitate the hydration of nitriles to amides with high selectivity under neutral or mild conditions.[9]
-
Anhydrous Methods: In cases where other functional groups are sensitive to water, anhydrous methods can be employed to form the amide.
Q3: Can I selectively hydrolyze an ester in the presence of a nitrile group?
A3: Yes, it is often possible to selectively hydrolyze an ester while leaving a nitrile group intact. Standard saponification conditions (e.g., NaOH or KOH in aqueous alcohol) at lower temperatures can often achieve this.[1] However, it is crucial to carefully optimize the reaction conditions, such as the concentration of the base, temperature, and reaction time, as higher temperatures and prolonged reaction times can lead to competitive nitrile hydrolysis.
Q4: What is the general mechanism of nitrile hydrolysis?
A4: The mechanism depends on whether the conditions are acidic or basic.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Under forcing conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium ion.[5][10][11][12][13][14]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[4][12] If the reaction is not stopped at this stage, the amide will be further hydrolyzed by the base to a carboxylate salt and ammonia.[2][5]
Troubleshooting Guides
Problem 1: My nitrile is hydrolyzing all the way to the carboxylic acid, but I want to isolate the amide.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction conditions are too harsh. | Decrease the reaction temperature. | Hydrolysis of the amide is often more sensitive to temperature than the initial hydrolysis of the nitrile. Lowering the temperature can slow down the second step.[5] |
| Use a weaker base or a stoichiometric amount of base. | Strong bases and excess base can readily catalyze the hydrolysis of the intermediate amide. | |
| Reduce the reaction time and monitor the reaction closely. | Prolonged reaction times increase the likelihood of over-hydrolysis. Use techniques like TLC or LC-MS to track the disappearance of the starting material and the formation of the amide and carboxylic acid. | |
| Inappropriate reagent selection. | Switch to a milder, more selective method for amide synthesis. | Methods like alkaline hydrogen peroxide are known to be more selective for amide formation.[7][8] |
Problem 2: My reaction is very slow, or there is no reaction at all.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient activation of the nitrile group. | If using acidic conditions, ensure a strong acid is used. | Protonation of the nitrile is a key step in acid-catalyzed hydrolysis.[5][11] |
| Increase the reaction temperature. | Nitrile hydrolysis can be slow at room temperature and often requires heating to proceed at a reasonable rate.[2][8] | |
| Poor solubility of the starting material. | Choose a co-solvent in which the nitrile is more soluble. | Both the nitrile and the hydrolyzing agent need to be in the same phase for the reaction to occur efficiently. |
Data Presentation: Conditions for Nitrile Hydrolysis
The following tables summarize various conditions reported for the hydrolysis of nitriles to either amides or carboxylic acids.
Table 1: Selective Hydrolysis of Nitriles to Amides
| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| H₂O₂ / NaOH | Ethanol/Water | 40-50 | 1-3 h | High | A mild and common method for amide synthesis.[7] |
| KOH | tert-Butanol | Reflux | Varies | Good | The use of tert-butanol as a solvent can help to stop the reaction at the amide stage.[6] |
| TFA / H₂SO₄ | - | 0 - RT | Varies | Good | Anhydrous conditions can be used for sensitive substrates. |
| Ru(OH)x/Al₂O₃ | Water | 120 | 24 h | >99 | Heterogeneous catalyst that can be recycled. |
Table 2: Hydrolysis of Nitriles to Carboxylic Acids
| Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| 6M HCl | Water | Reflux | 1-5 h | High | A standard and effective method for complete hydrolysis.[2] |
| 40% aq. NaOH | Water/Ethanol | Reflux | 1-3 h | High | Vigorous conditions that drive the reaction to the carboxylate salt.[15] |
| H₂SO₄ / H₂O | Acetic Acid | Reflux | Varies | Good | The addition of a co-solvent can help with solubility.[15] |
Experimental Protocols
Protocol 1: Selective Hydration of a Nitrile to an Amide using Alkaline Hydrogen Peroxide
This protocol provides a general procedure for the selective conversion of a nitrile to an amide.
Materials:
-
Nitrile starting material
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nitrile (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the 1 M NaOH solution (1.1 equivalents) to the flask and cool the mixture to 10-15°C in an ice bath.
-
Slowly add the 30% H₂O₂ solution (3 equivalents) dropwise to the stirred mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding an excess of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or column chromatography.
Protocol 2: Complete Hydrolysis of a Nitrile to a Carboxylic Acid using Acidic Conditions
This protocol describes a general method for the complete hydrolysis of a nitrile to a carboxylic acid.
Materials:
-
Nitrile starting material
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (or other suitable organic solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place the nitrile (1 equivalent) and 6 M HCl (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material and any amide intermediate are no longer observed.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for nitrile hydrolysis.
Caption: Troubleshooting workflow for nitrile to amide conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. Sciencemadness Discussion Board - A question on the hydrolisis of nitriles to acids. - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. aklectures.com [aklectures.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Tetrahydropyridine Synthesis
Welcome to the Technical Support Center for the synthesis of tetrahydropyridines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to improve your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to directly address specific issues you may encounter during the synthesis of tetrahydropyridines.
Issue 1: Low Yield in Aza-Diels-Alder Reaction
Question: I am consistently obtaining a low yield in my aza-Diels-Alder reaction for tetrahydropyridine synthesis. What are the potential causes and how can I improve it?
Answer: Low yields in aza-Diels-Alder reactions can arise from several factors related to reactant reactivity, reaction conditions, and product stability. Here are common causes and troubleshooting steps:
-
Suboptimal Reactant Electronics: The electronic nature of the diene and dienophile is crucial. For a normal-electron-demand aza-Diels-Alder, the diene should be electron-rich and the imine (dienophile) electron-poor. In an inverse-electron-demand aza-Diels-Alder, an electron-poor aza-diene reacts with an electron-rich dienophile.[1][2]
-
Solution: Modify the electronic properties of your reactants by adding electron-donating or electron-withdrawing groups to the appropriate component.
-
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, slowing down or preventing the reaction.
-
Solution: If possible, use less sterically demanding starting materials or consider a different synthetic route.
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and the presence of a catalyst can significantly impact the reaction outcome.
-
Solution: Systematically screen different solvents and temperatures. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to decomposition of the product.[3] Lewis acid catalysts can often accelerate the reaction and improve yields.[4]
-
-
Diene Conformation: For the reaction to occur, the diene must be able to adopt an s-cis conformation.
-
Solution: If the diene is locked in an s-trans conformation, the reaction will be slow or will not occur. Consider alternative dienes if this is the case.
-
dot graph Troubleshooting_Low_Yield_Aza_Diels_Alder { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
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// Edges Start -> CheckElectronics [label="Potential Cause"]; CheckElectronics -> ModifyReactants [label="Solution"]; Start -> CheckSterics [label="Potential Cause"]; CheckSterics -> AltReactants [label="Solution"]; Start -> OptimizeConditions [label="Potential Cause"]; OptimizeConditions -> ScreenParams [label="Solution"]; Start -> CheckDieneConformation [label="Potential Cause"]; CheckDieneConformation -> AltDiene [label="Solution"]; ModifyReactants -> ImprovedYield; AltReactants -> ImprovedYield; ScreenParams -> ImprovedYield; AltDiene -> ImprovedYield; } Caption: Troubleshooting workflow for low yield in aza-Diels-Alder reactions.
Issue 2: Low Diastereoselectivity in Tetrahydropyridine Synthesis
Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer: Low diastereoselectivity is a common issue, particularly in multicomponent reactions or cascade sequences. The key is to control the stereochemistry of the bond-forming steps.
-
Suboptimal Reduction Conditions: In cascade reactions involving the reduction of a dihydropyridine intermediate, the choice of acid and reducing agent is critical for stereocontrol.[5][6]
-
Solution: Screen different combinations of acids and reducing agents. Milder acids like acetic acid and less reactive borohydrides such as sodium triacetoxyborohydride often provide higher diastereoselectivity compared to stronger acids like TFA or more reactive reducing agents like sodium borohydride.[5][6]
-
-
Incorrect Reaction Temperature: Diastereoselectivity is often temperature-dependent.
-
Solution: Lowering the reaction temperature can favor the formation of the kinetically controlled product, which may be the desired diastereomer.
-
-
Inappropriate Catalyst: In catalyzed reactions, the catalyst plays a crucial role in determining the stereochemical outcome.
-
Solution: For organocatalyzed multicomponent reactions, screen different catalysts. For example, quinine-derived squaramides have been shown to be effective in controlling diastereoselectivity.[5]
-
-
Solvent Effects: The solvent can influence the transition state energies, thereby affecting the diastereomeric ratio.
-
Solution: Experiment with a range of solvents with varying polarities. A mixture of toluene and ethanol is a common starting point for reduction steps.[5]
-
Issue 3: Catalyst Deactivation in Ring-Closing Metathesis (RCM)
Question: My ring-closing metathesis reaction for tetrahydropyridine synthesis is sluggish or stalls before completion. I suspect catalyst deactivation. What are the common causes and solutions?
Answer: Catalyst deactivation is a frequent problem in RCM, especially when synthesizing nitrogen-containing heterocycles. Here’s how to troubleshoot this issue:
-
Catalyst Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons. Common poisons include sulfur compounds, and sometimes coordinating solvents or additives.[7] Water can also deactivate some catalysts.[7]
-
Solution: Ensure all reactants and solvents are highly pure and anhydrous. Purification of starting materials by distillation or chromatography may be necessary. Running the reaction under an inert atmosphere is also crucial.
-
-
Coordination of Nitrogen to the Metal Center: The nitrogen atom of the substrate or product can coordinate to the ruthenium catalyst, leading to a less active or inactive species.
-
Solution: Using N-protected substrates (e.g., with Boc or tosyl groups) can mitigate this issue.[8] The choice of catalyst is also important; second-generation Grubbs and Hoveyda-Grubbs catalysts often show better tolerance.
-
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition.[7]
-
Solution: Optimize the reaction temperature. It may be necessary to run the reaction at a lower temperature for a longer period.
-
-
Incorrect Catalyst Loading: Insufficient catalyst will lead to an incomplete reaction.
-
Solution: While higher catalyst loadings can sometimes overcome deactivation, it's often more effective to address the root cause of deactivation. Systematically vary the catalyst loading to find the optimal amount.[7]
-
// Nodes Start [label="RCM Reaction Stalls\n(Suspected Catalyst Deactivation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; CheckPurity [label="Check Purity of\nReactants and Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify Starting Materials\n(Distillation, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseAnhydrous [label="Use Anhydrous Solvents\n& Inert Atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckNitrogenCoordination [label="Evaluate Nitrogen\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; UseProtectingGroups [label="Use N-Protecting Groups\n(Boc, Tosyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ScreenCatalysts [label="Screen Different\nCatalysts", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckTemperature [label="Assess Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeTemperature [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCatalystLoading [label="Verify Catalyst\nLoading", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeLoading [label="Systematically Vary\nCatalyst Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; SuccessfulReaction [label="Successful RCM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity [label="Possible Cause"]; CheckPurity -> Purify [label="Action"]; CheckPurity -> UseAnhydrous [label="Action"]; Start -> CheckNitrogenCoordination [label="Possible Cause"]; CheckNitrogenCoordination -> UseProtectingGroups [label="Action"]; CheckNitrogenCoordination -> ScreenCatalysts [label="Action"]; Start -> CheckTemperature [label="Possible Cause"]; CheckTemperature -> OptimizeTemperature [label="Action"]; Start -> CheckCatalystLoading [label="Possible Cause"]; CheckCatalystLoading -> OptimizeLoading [label="Action"]; Purify -> SuccessfulReaction; UseAnhydrous -> SuccessfulReaction; UseProtectingGroups -> SuccessfulReaction; ScreenCatalysts -> SuccessfulReaction; OptimizeTemperature -> SuccessfulReaction; OptimizeLoading -> SuccessfulReaction; } Caption: Troubleshooting catalyst deactivation in Ring-Closing Metathesis.
Data Presentation
The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.
Table 1: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (d.r.) of a Tetrahydropyridine Product [6]
| Entry | Acid (5 equiv.) | Reducing Agent (3 equiv.) | Solvent | Yield (%) | d.r. |
| 1 | - | NaBH₄ | Toluene/EtOH | <20 | - |
| 2 | PivOH | NaBH₄ | Toluene/EtOH | 67 | 1:1 |
| 3 | Acetic Acid | NaBH₄ | Toluene/EtOH | 85 | 10:1 |
| 4 | TsOH | NaBH(OAc)₃ | Toluene/EtOH | 45 | 1:1 |
| 5 | TFA | NaBH(OAc)₃ | Toluene/EtOH | 50 | 1:1 |
| 6 | Acetic Acid | NaBH(OAc)₃ | Toluene/EtOH | 95 | >20:1 |
| 7 | Acetic Acid | NaBH(OAc)₃ | CH₂Cl₂ | 93 | >20:1 |
Table 2: Effect of Catalyst and Solvent on a Multicomponent Tetrahydropyridine Synthesis [9]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | None | Ethanol | 12 | 40 |
| 2 | Piperidine | Ethanol | 8 | 65 |
| 3 | L-proline | Ethanol | 5 | 78 |
| 4 | Nano-sphere silica sulfuric acid | Water | 0.5 | 95 |
| 5 | Nano-sphere silica sulfuric acid | Ethanol | 1 | 90 |
| 6 | Nano-sphere silica sulfuric acid | Methanol | 1.5 | 85 |
| 7 | Nano-sphere silica sulfuric acid | Acetonitrile | 2 | 80 |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tetrahydropyridines via a C–H Activation–Cyclization–Reduction Cascade[6]
This one-pot procedure involves the rhodium-catalyzed reaction of an α,β-unsaturated imine and an alkyne, followed by in-situ reduction of the resulting dihydropyridine intermediate.
Materials:
-
[Rh(coe)₂Cl]₂ (2.5 mol %)
-
4-Me₂N-C₆H₄-PEt₂ ligand (5 mol %)
-
α,β-Unsaturated imine (1.0 equiv)
-
Alkyne (1.2 equiv)
-
Toluene (anhydrous)
-
Acetic Acid (5.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv)
-
Ethanol (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
C-H Activation/Cyclization: In a dry flask under an inert atmosphere, dissolve the α,β-unsaturated imine, alkyne, [Rh(coe)₂Cl]₂, and the phosphine ligand in toluene.
-
Heat the reaction mixture to 80 °C for 2 hours. Monitor the formation of the dihydropyridine intermediate by TLC or NMR.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (3.0 equiv) in a 1:1 mixture of toluene and ethanol.
-
To this suspension at 0 °C, add a solution of acetic acid (5.0 equiv) in a 1:1 mixture of toluene and ethanol.
-
Add the cooled dihydropyridine solution to the reducing agent mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction[2]
This protocol describes the synthesis of a tetrahydropyridine derivative from an α-halogeno hydrazone and a 3-vinylindole.
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
3-Vinylindole (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the α-halogeno hydrazone and anhydrous DCM.
-
Add the 3-vinylindole to the solution.
-
Cool the mixture to 0 °C.
-
Initiation: Add triethylamine dropwise to the cooled mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3: Partial Reduction of a Pyridinium Salt to a Tetrahydropyridine[10]
This method utilizes a rhodium-catalyzed transfer hydrogenation to selectively reduce pyridinium salts.
Materials:
-
N-benzyl-pyridinium bromide (1.0 equiv)
-
[Cp*RhCl₂]₂ (0.05 mol %)
-
Potassium iodide (1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2)
-
Aqueous KOH solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a reaction tube, combine the N-benzyl-pyridinium bromide, [Cp*RhCl₂]₂, and potassium iodide.
-
Add the formic acid/triethylamine azeotrope.
-
Seal the tube and stir the reaction mixture at 40 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and basify with an aqueous KOH solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tetrahydropyridine product.
Mandatory Visualization
// Pathway connections Hh -> PTCH1 [label="Binds to"]; PTCH1 -> SMO [label="Inhibits", style=dashed, arrowhead=tee]; Hh -> SMO [label="Relieves Inhibition", style=dotted, color="#202124"]; SMO -> SUFU_Gli [label="Inhibits Complex\nFormation", style=dashed, arrowhead=tee]; SUFU_Gli -> Gli [label="Releases"]; Gli -> TargetGenes [label="Promotes"];
// Inhibition THP -> SMO [label="Inhibit", color="#EA4335", style=bold, arrowhead=tee]; } Caption: Inhibition of the Hedgehog signaling pathway by tetrahydropyridine derivatives.
References
- 1. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Reactivity of Substituted Phenyl Boronic Acids
Welcome to our dedicated technical support center for troubleshooting issues related to the reactivity of substituted phenyl boronic acids in chemical synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my substituted phenyl boronic acid showing poor reactivity in a Suzuki-Miyaura coupling reaction?
A1: The reactivity of substituted phenyl boronic acids is significantly influenced by both electronic and steric factors.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring can decrease the nucleophilicity of the organic group, slowing down the crucial transmetalation step in the catalytic cycle.[1][2] Conversely, electron-donating groups (EDGs) can enhance reactivity. The position of the substituent (ortho, meta, or para) also plays a critical role in its electronic influence.[3]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium catalyst, impeding the reaction.[4][5]
-
Boronic Acid Instability: Phenyl boronic acids can be prone to decomposition through pathways like protodeboronation (cleavage of the C-B bond by a proton source) or formation of unreactive cyclic trimeric anhydrides (boroxines).[6][7][8][9] This instability can be exacerbated by heat, the presence of a base, or the palladium catalyst itself.[7]
Q2: I'm observing low to no yield in my reaction. What are the first troubleshooting steps I should take?
A2: When faced with a low-yielding Suzuki-Miyaura reaction, a systematic approach to troubleshooting is recommended. Start by verifying the integrity of your starting materials and reagents. Subsequently, focus on optimizing the core components of the reaction: the catalyst system (palladium precursor and ligand), the base, and the solvent. It is also crucial to ensure that the reaction is conducted under an inert atmosphere to prevent catalyst degradation and unwanted side reactions.[10]
Q3: What are common side reactions, and how can I minimize them?
A3: Two prevalent side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which can be minimized by using rigorously degassed solvents, minimizing reaction time, and considering the use of more stable boronic acid surrogates like pinacol esters, MIDA boronates, or organotrifluoroborates.[11][12]
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules or two aryl halide molecules can compete with the desired cross-coupling. Optimizing the catalyst-ligand system and reaction conditions can often suppress homocoupling.[11]
Q4: Can the choice of base significantly impact the reaction outcome?
A4: Absolutely. The base plays a critical role in the activation of the boronic acid for the transmetalation step.[13] The strength and nature of the base can influence reaction rates and yields. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent, and screening different bases can be a valuable optimization step.[14][15][16][17]
Q5: Are there more stable alternatives to boronic acids for challenging substrates?
A5: Yes, for boronic acids that are inherently unstable, several alternatives offer enhanced stability and handling properties. These include:
-
Potassium Organotrifluoroborates: These are crystalline, air- and moisture-stable solids that can be used directly in coupling reactions.[6]
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can be easily prepared and purified.[18]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the boronic acid in situ under the reaction conditions, which is particularly useful for unstable boronic acids.[7][19]
Troubleshooting Guide
This guide provides a structured approach to address specific issues encountered during experiments with substituted phenyl boronic acids.
Problem 1: Low or No Product Formation with Electron-Deficient Phenyl Boronic Acids
Electron-deficient phenyl boronic acids can exhibit sluggish reactivity due to their reduced nucleophilicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields with electron-deficient boronic acids.
Problem 2: Reaction Failure with Sterically Hindered (Ortho-Substituted) Phenyl Boronic Acids
Steric bulk near the boronic acid moiety can prevent efficient binding to the palladium catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura couplings.
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Challenging Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for highly challenging substrates. | 1-3 |
Data synthesized from literature for analogous substrates.[1]
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling
| Base | Solvent | General Applicability | Notes |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | A good starting point for optimization. |
| Cs₂CO₃ | Dioxane or Toluene | Often used for difficult couplings where other bases fail. | More expensive. |
| Na₂CO₃ | Ethanol/Water | A common and cost-effective choice. | Can be effective for a range of substrates. |
This table provides a general guide; optimal conditions are substrate-dependent and require empirical validation.[1][14][15][16][17]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Substituted Phenyl Boronic Acid
This protocol provides a starting point for the coupling of an aryl halide with a substituted phenyl boronic acid using a common catalyst system.
Reaction Setup Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenyl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10][11]
-
Purification: Purify the crude product by flash column chromatography.[10]
Protocol 2: Preparation of a Diethanolamine Adduct for Improved Boronic Acid Stability
This protocol describes the formation of a more stable diethanolamine adduct of a phenyl boronic acid, which can be used directly in Suzuki-Miyaura coupling reactions.[10]
-
Dissolution: In a vial with a stir bar, dissolve the phenyl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[10]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[10]
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[10]
-
Isolation: Isolate the white solid product by vacuum filtration.[10]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used in the coupling reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
preventing byproduct formation in nicotinonitrile production
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nicotinonitrile, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for nicotinonitrile synthesis?
A1: The primary industrial method is the vapor-phase ammoxidation of 3-picoline. This process involves reacting 3-picoline with ammonia and air (as the oxygen source) at high temperatures (typically 350-550°C) over a solid-state catalyst.[1][2] Vanadium oxide (V₂O₅) is the most common catalytic component, often used with various promoters and supports.[1]
Q2: What are the most common byproducts in the ammoxidation of 3-picoline?
A2: The most frequently encountered byproducts are:
-
Carbon Oxides (CO, CO₂): These result from the complete oxidation (combustion) of the 3-picoline feedstock, representing a significant loss of yield.[3]
-
Pyridine: Can be formed through the demethylation of 3-picoline at high temperatures.
-
Unreacted 3-Picoline: Incomplete conversion leads to the presence of the starting material in the product stream.
-
Hydrogen Cyanide (HCN): This can be a byproduct in ammoxidation reactions, particularly at elevated temperatures.[3][4]
Q3: How does the catalyst composition affect selectivity and byproduct formation?
A3: The catalyst is crucial for maximizing selectivity towards nicotinonitrile. Vanadium oxide (V₂O₅) is the primary active component. Promoters like molybdenum (MoO₃), chromium (Cr₂O₃), tungsten (WO₃), or antimony (Sb₂O₃) are often added to the catalyst formulation.[1][5] These promoters can suppress the complete oxidation of 3-picoline to CO and CO₂, thereby increasing the selectivity for the desired nitrile product.[5] The choice of support material (e.g., γ-Al₂O₃, TiO₂, ZrO₂) also influences the catalyst's activity and stability.[1][6]
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues related to low yield and high impurity levels during nicotinonitrile synthesis via ammoxidation.
Problem 1: Low yield of nicotinonitrile and high levels of CO/CO₂.
-
Symptom: Gas chromatography (GC) analysis of the reactor effluent shows a low peak for nicotinonitrile and large peaks corresponding to carbon monoxide and carbon dioxide.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessive Reaction Temperature | High temperatures favor complete combustion. Reduce the reactor temperature in increments of 10-15°C. The optimal range is typically 350-550°C, but this depends heavily on the specific catalyst used.[3] |
| Incorrect Air-to-Picoline Ratio | An excess of oxygen can lead to over-oxidation. Decrease the airflow to the reactor. The optimal molar ratio of air to 3-picoline needs to be determined experimentally for your specific setup. |
| Catalyst Inactivity/Poor Selectivity | The catalyst may be sintered or lack the necessary promoters to prevent complete oxidation. Prepare a fresh batch of catalyst, ensuring proper calcination temperatures. Consider adding promoters like MoO₃ or WO₃ to your V₂O₅ catalyst formulation to enhance selectivity.[1][5] |
Problem 2: Significant amount of unreacted 3-picoline in the product.
-
Symptom: The final product analysis shows a high percentage of the 3-picoline starting material.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low Reaction Temperature | The activation energy for the reaction is not being met. Increase the reactor temperature in 20°C increments while monitoring the conversion and byproduct formation. |
| Insufficient Catalyst Activity | The catalyst may be deactivated or have a low surface area. Regenerate the catalyst if possible, or prepare a new batch. Ensure the active metal is well-dispersed on the support. |
| Short Residence Time | The reactants are not in contact with the catalyst long enough for complete conversion. Decrease the flow rate of the reactant gas mixture to increase residence time. |
| Incorrect Reactant Stoichiometry | An improper ratio of ammonia or air to 3-picoline can limit the reaction. Verify the molar feed ratios. A typical starting point is a 3-picoline:ammonia:air molar ratio of approximately 1:1.5-1.8:2.5-3.0. |
Problem 3: Presence of pyridine as a significant byproduct.
-
Symptom: GC-MS analysis confirms the presence of pyridine in the product mixture.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Reaction Temperature | Excessive heat can cause the demethylation of the 3-picoline feedstock. Lower the reaction temperature. Pyridine formation is often a sign that the temperature is too high for the desired selective reaction. |
| Catalyst Acidity | Certain acidic sites on the catalyst support (like alumina) can promote cracking or demethylation reactions. Consider using a different support material like zirconia or titania, which may offer different surface acidity and better selectivity.[1][6] |
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for addressing common issues in nicotinonitrile synthesis.
Caption: A troubleshooting workflow for optimizing nicotinonitrile synthesis.
Experimental Protocols
Protocol 1: Catalyst Preparation (V₂O₅-MoO₃ on γ-Al₂O₃ via Impregnation)
This protocol describes a general method for preparing a promoted vanadium oxide catalyst.
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Oxalic acid
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
Procedure:
-
Prepare the Impregnation Solution:
-
Calculate the required amounts of ammonium metavanadate and ammonium molybdate to achieve the desired weight percentage of V₂O₅ and MoO₃ on the support.
-
In a beaker, dissolve the calculated amount of oxalic acid in deionized water with gentle heating.
-
Slowly add the ammonium metavanadate to the oxalic acid solution. The solution should turn a clear blue, indicating the formation of the vanadyl oxalate complex.
-
Add the ammonium molybdate to the solution and stir until fully dissolved.
-
-
Impregnate the Support:
-
Add the γ-Al₂O₃ support material to the impregnation solution.
-
Stir the slurry gently for 4-6 hours at 60-70°C to ensure even distribution of the metal precursors.
-
-
Drying:
-
Remove the excess solution by filtration or evaporation on a rotary evaporator.
-
Dry the impregnated support in an oven at 110-120°C overnight to remove water.
-
-
Calcination:
-
Place the dried material in a furnace.
-
Ramp the temperature slowly (e.g., 2-5°C/min) to the final calcination temperature (typically 450-550°C).
-
Hold at the final temperature for 4-6 hours in a continuous flow of air.
-
Cool the catalyst slowly to room temperature. The catalyst is now ready for use.
-
Protocol 2: Analysis of Reaction Products by GC-MS
This protocol outlines a general method for analyzing the composition of the product stream from the ammoxidation reactor.
Instrumentation & Columns:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the components.[7][8]
Sample Preparation:
-
Condense the reactor outlet stream by passing it through a cold trap (e.g., an ice-salt bath).
-
Collect the liquid condensate.
-
Dissolve a known volume of the condensate in a suitable solvent (e.g., methanol or dichloromethane).
-
If necessary, use an internal standard (e.g., decyl alcohol) for accurate quantification.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow (e.g., 1.0-1.2 mL/min).[8]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 15°C/min.
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.
-
(This program is a starting point and must be optimized for your specific separation needs.)
-
-
MS Parameters:
-
Ion Source Temperature: 230-250°C.[7]
-
Interface Temperature: 280°C.[7]
-
Scan Mode: Full scan (e.g., m/z 40-400) for initial identification.
-
Quantification Mode: Use Selected Ion Monitoring (SIM) for higher sensitivity and accuracy after identifying the characteristic ions for each component (nicotinonitrile, 3-picoline, pyridine, etc.).[7][8]
-
Data Analysis:
-
Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
-
Quantify the relative amounts of each component by integrating the peak areas from the total ion chromatogram (TIC) or the SIM data.
Visualization of Experimental Workflow
The diagram below outlines the general workflow from catalyst preparation to final product analysis.
Caption: General workflow for nicotinonitrile synthesis and analysis.
References
- 1. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]
- 2. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 3. WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst - Google Patents [patents.google.com]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. CN102458654B - Ammoxidation catalyst and method for producing nitrile compound using the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
Validation & Comparative
Comparative Guide to the Biological Activity of 6-(Piperidin-1-yl)pyridine-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various analogs of 6-(piperidin-1-yl)pyridine-3-carbonitrile. The information is compiled from recent studies, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental processes.
Introduction
The this compound scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. Analogs based on this core structure have demonstrated a range of activities, including affinity for sigma receptors, anticancer properties, and antimicrobial effects. This guide aims to summarize the key findings on these analogs to facilitate further research and drug development efforts.
Data Presentation
Table 1: Sigma Receptor Affinity and Cholinesterase Inhibition
A series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which are analogs of the core structure, have been evaluated for their affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, as well as their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]
| Compound | Linker (n) | R¹ | R² | Kᵢ (hσ₁R) [nM] | Kᵢ (gpσ₁R) [nM] | Kᵢ (rσ₂R) [nM] | IC₅₀ (AChE) [nM] | IC₅₀ (BuChE) [µM] |
| 1 | 0 | H | H | 29.2 ± 1.8 | - | - | - | - |
| 2 | 2 | H | H | 7.57 ± 0.59 | - | - | - | - |
| 3 | 3 | H | H | 2.97 ± 0.22 | 4.8 ± 1.1 | 487 ± 33 | - | - |
| 4 | 4 | H | H | 3.97 ± 0.66 | - | - | - | - |
| 5 | 2 | H | Me | 1.45 ± 0.43 | 2.9 ± 0.8 | 421 ± 29 | 13 | 3.1 |
| 6 | 3 | H | Me | 3.03 ± 0.35 | - | - | - | - |
| 7 | 4 | H | Me | 3.10 ± 0.21 | - | - | - | - |
| 8 | 0 | Ph | H | 13.5 ± 0.9 | - | - | - | - |
| 9 | 2 | Ph | H | 7.45 ± 0.45 | - | - | - | - |
| 10 | 3 | Ph | H | 10.9 ± 1.1 | - | - | - | - |
| 11 | 1 | Ph | Me | 12.0 ± 1.2 | - | 6.1 ± 1.1 | - | - |
| 12 | 2 | Ph | Me | 10.9 ± 1.0 | - | - | - | - |
Data extracted from a study on polyfunctionalized small pyridines.[1]
Table 2: Anticancer Activity of Cyanopyridone Analogs
Novel cyanopyridone derivatives, some incorporating a piperidine moiety, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
| Compound | Modification | IC₅₀ MCF-7 [µM] | IC₅₀ HepG2 [µM] | IC₅₀ VEGFR-2 [µM] | IC₅₀ HER-2 [µM] |
| 5a | 4-(4-chlorophenyl) | 1.77 ± 0.09 | 2.71 ± 0.14 | 0.11 ± 0.01 | 0.21 ± 0.01 |
| 5e | 4-(4-methoxyphenyl) | 1.39 ± 0.07 | 4.11 ± 0.21 | 0.15 ± 0.01 | 0.29 ± 0.01 |
| 6b | Fused Pyridopyrimidine | 19.58 ± 1.06 | 2.68 ± 0.13 | - | - |
| Taxol | Standard Drug | 3.49 ± 0.17 | 4.75 ± 0.24 | - | - |
Data from a study on cyanopyridone and pyrido[2,3-d]pyrimidine derivatives.[2]
Table 3: Tuberculostatic Activity of Piperidinothiosemicarbazones
Derivatives incorporating a 6-(piperidin-1-yl)pyridine core structure have been assessed for their activity against Mycobacterium tuberculosis.
| Compound | Aromatic Ring | Substituent at C-6 | MIC M. tuberculosis H37Rv [µg/mL] | MIC M. tuberculosis Spec. 210 [µg/mL] |
| 8 | Pyridine | Morpholine | 4-6.25 | 4-6.25 |
| 9 | Pyridine | Pyrrolidine | 4-6.25 | 8-12.5 |
| 10 | Pyridine | Piperidine | 4-6.25 | 4-6.25 |
| 13 | Pyrazine | Piperidine | 4 | 4 |
Data from a study on piperidinothiosemicarbazones derived from aminoazinecarbonitriles.[3]
Experimental Protocols
In Vitro σ Receptor Competitive Binding Assay[1]
-
Receptor Preparation : Rat liver homogenates are prepared in cold 0.32 M sucrose solution. The suspension is centrifuged, and the resulting pellet is resuspended in a Tris buffer (50 mM, pH 8.0) and incubated. After a final centrifugation, the pellet is resuspended and stored at -80 °C.
-
Binding Assay : The assay is performed in 96-well plates. Each well contains the assay buffer, the test compound at various concentrations, the radioligand ([³H]-DTG), and the receptor preparation.
-
Incubation : The plates are shaken at 500-600 rpm for 120 minutes at room temperature.
-
Filtration and Washing : The reaction is terminated by rapid filtration. Each well is washed five times with water.
-
Scintillation Counting : A solid scintillator is melted onto the dried filter mats, and the radioactivity is measured.
-
Data Analysis : The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity[2]
-
Cell Seeding : Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated, and the IC₅₀ values are determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the in vitro sigma receptor binding assay.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 6-(Piperidin-1-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for confirming the chemical structure of 6-(Piperidin-1-yl)pyridine-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a robust, data-driven approach for its structural elucidation. This is achieved by comparing its predicted spectroscopic data with experimentally obtained data for a well-characterized, structurally related compound, 2-Amino-4,6-diphenylnicotinonitrile. Additionally, a detailed protocol for the synthesis and characterization of the target molecule is provided.
Predicted and Comparative Spectroscopic Data
The structural confirmation of a novel or uncharacterized compound relies on a suite of analytical techniques. Here, we present the predicted spectroscopic data for this compound and compare it with the known data for 2-Amino-4,6-diphenylnicotinonitrile.
Table 1: Comparison of Predicted and Experimental Spectroscopic Data
| Analytical Technique | This compound (Predicted) | 2-Amino-4,6-diphenylnicotinonitrile (Experimental) [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.7 (d, 1H, H2-pyridine), 7.6-7.8 (dd, 1H, H4-pyridine), 6.7-6.9 (d, 1H, H5-pyridine), 3.6-3.8 (t, 4H, N-CH₂ piperidine), 1.6-1.8 (m, 6H, CH₂ piperidine) ppm. | δ 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (C6-pyridine), ~152 (C2-pyridine), ~140 (C4-pyridine), ~118 (CN), ~108 (C5-pyridine), ~105 (C3-pyridine), ~45 (N-CH₂ piperidine), ~25 (CH₂ piperidine), ~24 (CH₂ piperidine) ppm. | δ 161.60, 160.19, 159.57, 153.63, 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 117.15, 114.22, 110.19, 87.14, and 55.45 ppm. |
| IR (KBr) | ν ~2220 cm⁻¹ (C≡N stretch), ~1600-1450 cm⁻¹ (aromatic C=C and C=N stretching), ~1250 cm⁻¹ (C-N stretch) | ν 3417, 3322, 3202, 3019, 2210, 1651, 1569, 1556, 1494, 1288, 1258, 1051, 904, 754, 779, 523, and 478 cm⁻¹. |
| Mass Spectrometry (EI) | Predicted M⁺ at m/z 187. Expected fragments from loss of piperidine fragments and HCN. | M⁺ at m/z 321. |
Experimental Protocols
A plausible and commonly employed synthetic route for this compound is the nucleophilic aromatic substitution of a halogenated pyridine precursor.
Synthesis of this compound
Materials:
-
6-Chloropyridine-3-carbonitrile (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-chloropyridine-3-carbonitrile in DMF, add piperidine and potassium carbonate.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry (MS): Mass spectra should be obtained using an Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Visualizing the Workflow and Structural Logic
The following diagrams, generated using Graphviz, illustrate the proposed synthetic workflow and the logical approach to confirming the structure of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for structural confirmation.
Comparison with an Alternative Structure: 2-Amino-4,6-diphenylnicotinonitrile
To provide a clear benchmark, we compare the expected characteristics of this compound with the known compound 2-Amino-4,6-diphenylnicotinonitrile[1].
Key Differences:
-
Substitution Pattern: The target molecule has a piperidinyl group at the 6-position, while the comparative compound has an amino group at the 2-position and phenyl groups at the 4- and 6-positions.
-
¹H NMR: The ¹H NMR spectrum of the target compound is expected to show characteristic signals for the piperidine ring protons, which will be absent in the spectrum of the comparative compound. The aromatic region will also be significantly different, reflecting the different substitution on the pyridine ring.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct differences in the chemical shifts of the pyridine ring carbons due to the different electronic effects of the substituents. The target molecule will also exhibit signals corresponding to the piperidine ring carbons.
-
Mass Spectrometry: The fragmentation patterns will be distinct. The target molecule is expected to show fragments arising from the piperidine ring, while the comparative compound will show fragmentation patterns characteristic of its phenyl and amino substituents.
By following the detailed experimental protocols and comparing the obtained spectroscopic data with the predicted values and the data from the known comparative compound, researchers can confidently confirm the structure of this compound. This systematic approach is crucial for ensuring the identity and purity of compounds in drug discovery and development.
References
A Comparative Analysis of Preclinical Studies on Piperidinyl Pyridine Carbonitrile Analogs
An examination of in vitro and in vivo research reveals the therapeutic potential of piperidinyl pyridine carbonitrile derivatives in oncology and inflammatory diseases. While direct comparative studies on 6-(Piperidin-1-yl)pyridine-3-carbonitrile are not publicly available, research on analogous structures provides valuable insights into their biological activity, transitioning from cell-based assays to animal models.
The therapeutic promise of chemical compounds is typically first identified through in vitro studies, which are essential for screening and mechanistic understanding. However, the true potential of a compound is only realized through in vivo studies, which assess its efficacy, safety, and pharmacokinetic profile in a living organism. This guide provides a comparative overview of the available preclinical data for analogs of this compound, highlighting their performance in both laboratory and animal-based research.
Anticancer Activity of Pyridine Heterocyclic Hybrids
A study on novel pyridine derivatives demonstrated significant anticancer effects in both in vitro and in vivo models of breast cancer. The compounds were evaluated for their ability to inhibit cancer cell proliferation and tubulin polymerization, a key process in cell division.
Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition of Pyridine Analogs
| Compound | Huh-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Tubulin Polymerization (IC₅₀, µM) |
| 3a | 10.12 | 20.15 | 8.15 | 15.6 |
| 3b | 6.54 | 15.54 | 6.13 | 4.03 |
| 5a | 8.23 | 18.23 | 7.23 | 6.06 |
| 5b | 12.51 | 25.51 | 10.51 | 12.61 |
| Taxol (Control) | 6.68 | 38.05 | 12.32 | - |
| Combretastatin A-4 (Control) | - | - | - | 1.64 |
Data sourced from a study on pyridine heterocyclic hybrids with anticancer activity[1].
The most promising compound from the in vitro assays, compound 3b , was further evaluated in an in vivo breast cancer model.
Table 2: In Vivo Antitumor Efficacy of Compound 3b
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) |
| Control | 1850 ± 50.3 | 2.1 ± 0.12 |
| Compound 3b | 450 ± 25.1 | 0.5 ± 0.08 |
Data sourced from a study on pyridine heterocyclic hybrids with anticancer activity[1].
In Vitro Cytotoxicity Assay (MTT Assay): Human cancer cell lines (Huh-7, A549, and MCF-7) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for 48 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm to determine cell viability and calculate the IC₅₀ values.[1]
In Vivo Breast Cancer Model: Female mice were subcutaneously inoculated with MCF-7 cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of compound 3b at a specified dosage for a defined period. The control group received the vehicle. Tumor volume and weight were measured at the end of the study to assess antitumor efficacy.[1]
Signaling Pathway and Experimental Workflow
The investigated pyridine derivatives exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of anticancer pyridine analogs.
Caption: Experimental workflow for preclinical evaluation.
Anti-inflammatory Activity of Pyridine/Bipyridine Carbonitriles
Another class of pyridine carbonitrile derivatives has been investigated for their anti-inflammatory properties. These compounds were tested for their ability to inhibit cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory pathway.
Table 3: In Vitro Enzyme Inhibition by Pyridine Carbonitrile Analogs
| Compound | COX-2 Inhibition (IC₅₀, µM) | 15-LOX Inhibition (IC₅₀, µM) |
| Analog 1 | 0.12 | 5.8 |
| Analog 2 | 0.25 | 7.2 |
| Analog 3 | 0.09 | 4.5 |
| Celecoxib (Control) | 0.30 | - |
Data is representative of findings from a study on pyridine/bipyridine carbonitriles with anti-inflammatory activity[2].
Selected compounds with potent in vitro activity were then evaluated in an in vivo model of inflammation.
Table 4: In Vivo Anti-inflammatory Efficacy of Pyridine Carbonitrile Analogs
| Treatment Group | Edema Inhibition (%) |
| Control | - |
| Analog 3 | 65 |
| Celecoxib | 55 |
Data is representative of findings from a study on pyridine/bipyridine carbonitriles with anti-inflammatory activity[2].
In Vitro COX-2/15-LOX Inhibition Assays: The inhibitory activity of the compounds against ovine COX-2 and soybean 15-LOX was determined using enzyme immunoassay kits. The compounds were incubated with the respective enzymes, and the production of prostaglandins or leukotrienes was measured to calculate the IC₅₀ values.[2]
In Vivo Carrageenan-Induced Paw Edema Model: Inflammation was induced in the hind paw of rats by injecting carrageenan. The test compounds or the control drug (celecoxib) were administered orally one hour before the carrageenan injection. The paw volume was measured at different time intervals to determine the percentage of edema inhibition.[2]
Signaling Pathway
The anti-inflammatory effects of these compounds are attributed to their dual inhibition of the COX-2 and 15-LOX pathways, which are responsible for the production of pro-inflammatory mediators from arachidonic acid.
References
Comparative Efficacy Analysis of DDR1 Kinase Inhibitors: A Guide for Researchers
The dysregulation of DDR1, a receptor tyrosine kinase activated by collagen, has been implicated in a variety of diseases, including cancer and fibrosis.[1] This has led to the development of small molecule inhibitors targeting its kinase activity. The compounds discussed herein represent different approaches to DDR1 inhibition, from highly selective agents to broader-spectrum kinase inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency of DDR1-IN-1, Dasatinib, and Nilotinib against DDR1 and the related DDR2 kinase, as well as their effects on cell viability in different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) |
| DDR1-IN-1 | DDR1 | 105[2][3][4][5][6][7][8][9] |
| DDR2 | 413[2][3][6][7][8][9] | |
| Dasatinib | DDR1 | 0.5[6][10][11] |
| DDR2 | 1.4[6][10][11] | |
| Nilotinib | DDR1 | 43[6][10] |
| DDR2 | 55[6][11] |
Table 2: Cellular Activity - Inhibition of DDR1 Autophosphorylation
| Compound | Cell Line | EC50 (nM) | Notes |
| DDR1-IN-1 | U2OS | 86.76[2] | Collagen-induced autophosphorylation.[2] |
| Nilotinib | CRC Cell Lines | 1 - 8 | Inhibition of collagen-induced DDR1 tyrosine phosphorylation.[12] |
Table 3: Cellular Activity - Anti-proliferative Effects
| Compound | Cell Line | IC50 (µM) | Cancer Type |
| Nilotinib | MCF-7 | 0.403[13][14] | Breast Cancer |
| MDA-MB-231 | 0.819[13][14] | Breast Cancer |
Signaling Pathway and Experimental Workflow
To understand the context of DDR1 inhibition, a diagram of the DDR1 signaling pathway is provided below, followed by a generalized workflow for evaluating DDR1 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (Radiometric HotSpot™ Assay)
This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DDR1 kinase.
-
Objective: To quantify the IC50 value of an inhibitor against DDR1 kinase.
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
-
Materials:
-
Recombinant human DDR1 (active)[15]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[15]
-
Peptide Substrate (e.g., KKSRGDYMTMQIG)[16]
-
Test compounds (DDR1-IN-1, Dasatinib, Nilotinib) dissolved in DMSO
-
Phosphocellulose P81 paper[15]
-
1% Phosphoric acid solution[15]
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP Assay Cocktail.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).[15]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.[15]
-
Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.[15]
-
Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based DDR1 Autophosphorylation Assay (Western Blot)
This protocol details the measurement of DDR1 autophosphorylation in a cellular context in response to collagen stimulation and its inhibition by the test compounds.
-
Objective: To determine the potency of inhibitors in a cellular environment (EC50).
-
Principle: Cells overexpressing DDR1 are stimulated with collagen to induce receptor autophosphorylation. The level of phosphorylated DDR1 is then measured by Western blot analysis.
-
Materials:
-
Human cell line with high DDR1 expression (e.g., U2OS, T47D).[4][17][18]
-
Cell culture medium and serum.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[17][18]
-
Primary antibodies: anti-phospho-DDR1 (pY513 or pY792) and anti-total-DDR1.[4][20]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for a period (e.g., overnight) to reduce basal receptor phosphorylation.[18]
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO vehicle for 1-2 hours.[4][18]
-
Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for a specified time (e.g., 90 minutes).[18][19]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-DDR1 and total DDR1, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
-
Calculate the percentage of inhibition and determine the EC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a DDR1 inhibitor in a mouse xenograft model.
-
Objective: To assess the anti-tumor activity of a DDR1 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., 25 mg/kg) or vehicle to the mice daily via oral gavage.[21]
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the compound.
-
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDR1-IN-1 | discoidin domain receptor 1 (DDR1) receptor tyrosine kinase inhibitor | CAS 1449685-96-4 | Buy DDR1-IN-1 from Supplier InvivoChem [invivochem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of DDR1‐BCR signalling by nilotinib as a new therapeutic strategy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nilotinib, a Discoidin domain receptor 1 (DDR1) inhibitor, induces apoptosis and inhibits migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]
- 20. DDR1 and Its Ligand, Collagen IV, Are Involved in In Vitro Oligodendrocyte Maturation [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Sigma Receptor Affinity of Pyridine Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of a series of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data presented is derived from robust experimental assays and is intended to inform structure-activity relationship (SAR) studies and guide the development of novel sigma receptor ligands.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) of various pyridine dicarbonitrile compounds for human sigma-1 (hσ1R) and sigma-2 (hσ2R) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Linker Length (n) | R¹ | R² | hσ₁R Ki (nM) | hσ₂R Ki (nM) | Selectivity (σ₂/σ₁) |
| 1 | 0 | H | H | 29.2 ± 2.1 | >1000 | >34 |
| 2 | 2 | H | H | 7.57 ± 0.59 | 487 ± 35 | 64 |
| 3 | 3 | H | H | 2.97 ± 0.22 | 415 ± 43 | 140 |
| 4 | 4 | H | H | 3.97 ± 0.66 | 452 ± 51 | 114 |
| 5 | 2 | H | Me | 1.45 ± 0.43 | 421 ± 21 | 290 |
| 6 | 3 | H | Me | 3.16 ± 0.18 | 389 ± 23 | 123 |
| 7 | 4 | H | Me | 3.03 ± 0.11 | 434 ± 33 | 143 |
| 8 | 0 | Ph | H | 18.3 ± 1.5 | 512 ± 47 | 28 |
| 9 | 2 | Ph | H | 7.45 ± 0.43 | 498 ± 39 | 67 |
| 10 | 3 | Ph | H | 10.1 ± 0.98 | 501 ± 28 | 50 |
| 11 | 4 | Ph | H | 12.3 ± 1.1 | 523 ± 41 | 43 |
| 12 | 2 | Ph | Me | 10.9 ± 0.87 | 511 ± 37 | 47 |
| NE-100 | - | - | - | 2.00 ± 0.15 | 154 ± 11 | 77 |
| PB28 | - | - | - | 1.87 ± 0.09 | 2.54 ± 0.13 | 1.4 |
Data extracted from a study on 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles.[1]
Experimental Protocols
The binding affinities provided were determined using competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.[2][3][4]
1. Membrane Preparation:
-
Guinea pig liver and rat liver tissues are commonly used for their high expression of sigma-1 and sigma-2 receptors, respectively.[3]
-
Tissues are homogenized in an ice-cold sucrose buffer and centrifuged to pellet the cell membranes.
-
The resulting membrane pellets are washed and resuspended in a Tris-HCl buffer to a specific protein concentration, determined by a protein assay such as the Bradford method.
2. Sigma-1 Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine, a selective σ1 receptor agonist, is used.[2][3]
-
Procedure:
-
A constant concentration of --INVALID-LINK---pentazocine (near its Kd value) is incubated with the guinea pig liver membrane preparation.
-
Increasing concentrations of the unlabeled test compounds (pyridine dicarbonitriles) are added to compete with the radioligand for binding to the σ1 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand, such as haloperidol.[5]
-
The incubation is carried out at 37°C for a specified period (e.g., 120 minutes) to reach equilibrium.[6]
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
3. Sigma-2 Receptor Binding Assay:
-
Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma ligand, is used in the presence of a masking agent.[2][3][4]
-
Procedure:
-
To measure binding specifically to σ2 receptors, the assay is conducted in the presence of a high concentration of (+)-pentazocine to saturate and block the σ1 receptors.[3][4]
-
A constant concentration of [³H]DTG is incubated with the rat liver membrane preparation.
-
Increasing concentrations of the unlabeled test compounds are added.
-
Non-specific binding is determined using a high concentration of an unlabeled ligand like haloperidol.
-
The incubation and filtration steps are similar to the σ1 assay.
-
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow and the cellular context of sigma receptors.
References
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors [mdpi.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
The Pyridine Scaffold: A Privileged Framework in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various bioactive pyridine derivatives. It delves into their structure-activity relationships (SAR) across anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed methodologies.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a privileged scaffold in the design of numerous therapeutic agents. This guide explores the nuanced relationship between the chemical structure of pyridine derivatives and their biological activity, offering a comparative analysis to inform future drug discovery efforts.
Anticancer Activity of Pyridine Derivatives
Pyridine-containing compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development. Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Here, we compare two prominent classes: pyridine-ureas and pyrazolopyridines, focusing on their activity against common cancer cell lines.
Table 1: Anticancer Activity of Pyridine-Urea Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 8a | 3-methoxy-1H-indazole | MCF-7 | 0.06 ± 0.014 | [1] |
| 8h | 3-methoxy-1H-indazole | HCT-116 | 0.33 ± 0.042 | [1] |
| 8i | 3-methoxy-1H-indazole | MCF-7 | 0.16 ± 0.013 | [1] |
| 8e | Pyridine-urea | MCF-7 | 0.22 | [2] |
| 8n | Pyridine-urea | MCF-7 | 1.88 | [2] |
| Doxorubicin | (Reference Drug) | MCF-7 | 1.93 | [2] |
| Irinotecan | (Reference Drug) | MCF-7 | 0.35 ± 0.069 | [1] |
| Irinotecan | (Reference Drug) | HCT-116 | 0.62 ± 0.003 | [1] |
Table 2: Anticancer Activity of Pyrazolopyridine Derivatives
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| 5a | Pyridopyrazolo-triazine with carboxylate | MCF-7 | 3.89 | [3] |
| 6a | Pyridopyrazolo-triazine with carbothioamide | HCT-116 | 12.58 | [3] |
| 6a | Pyridopyrazolo-triazine with carbothioamide | MCF-7 | 11.71 | [3] |
| eCF506 | Pyrazolopyrimidine | SRC Kinase | <0.001 | [4] |
| Doxorubicin | (Reference Drug) | MCF-7 | - | [3] |
Structure-Activity Relationship (SAR) Insights for Anticancer Pyridines
The data reveals key structural features that govern the anticancer potency of these pyridine derivatives.
-
Pyridine-Ureas: The urea moiety is a critical pharmacophore, often involved in hydrogen bonding interactions with the target protein. For instance, in VEGFR-2 inhibitors, the pyridine ring acts as a scaffold, while the urea linkage interacts with the hinge region of the kinase. The nature of the substituent on the terminal phenyl ring of the urea significantly influences activity, with electron-donating groups sometimes enhancing potency.[2]
-
Pyrazolopyridines: This fused heterocyclic system serves as a purine isostere, enabling it to interact with ATP-binding sites of various kinases.[5][6] Substitutions at different positions of the pyrazolopyridine core can modulate selectivity and potency. For example, specific substitutions can enhance selectivity for SRC kinase over other kinases like ABL.[4][7]
Key Signaling Pathway: VEGFR-2 Inhibition
Many pyridine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Experimental Protocols for Anticancer Activity Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[9]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
This biochemical assay directly measures the inhibitory effect of compounds on the enzymatic activity of VEGFR-2.
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Compound Addition: Add serial dilutions of the pyridine derivatives to the wells of a microplate.
-
Kinase Reaction: Add the VEGFR-2 enzyme, substrate, and ATP to initiate the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (indicating kinase activity) or the amount of remaining ATP. Luminescence or fluorescence is typically measured.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Antimicrobial Activity of Pyridine Derivatives
The pyridine scaffold is also prevalent in compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens. Thienopyridines, a class of fused pyridine derivatives, have shown particular promise in this area.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of thienopyridine derivatives is presented below, highlighting their minimum inhibitory concentrations (MICs) against common bacterial strains.
Table 3: Antimicrobial Activity of Thienopyridine Derivatives
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| 3a | 4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | E. coli | - | [11] |
| 4a | 4-phenylthieno[2,3-b]pyridine-2-carboxamide | E. coli | Potent | [11] |
| 4a | 4-phenylthieno[2,3-b]pyridine-2-carboxamide | S. aureus | Potent | [11] |
| 7a | 2-hydrazinylacetamide derivative | S. aureus | 15.63 | [11] |
| 9b | 2-(4-methylpiperazin-1-yl)acetamide derivative | E. coli | 15.63 | [11] |
| 9b | 2-(4-methylpiperazin-1-yl)acetamide derivative | S. aureus | 15.63 | [11] |
| 12b | 1-(thiophen-2-yl)methanimine derivative | E. coli | 15.63 | [11] |
| 12b | 1-(thiophen-2-yl)methanimine derivative | S. aureus | 15.63 | [11] |
| Amoxicillin | (Reference Drug) | - | 15.63 | [11] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Pyridines
-
Thienopyridines: The fusion of a thiophene ring to the pyridine core creates a rigid, planar structure that can effectively interact with microbial targets. The nature of the substituent at the 2-position of the thienopyridine scaffold is crucial for activity. For example, the presence of carboxamide, methanimine, and methylpiperazinylacetamide moieties has been shown to be beneficial for antibacterial activity.[11] The SAR for thienopyrimidines also highlights the importance of lipophilicity and electronic distribution for their antimicrobial efficacy.[12]
Experimental Protocol for Antimicrobial Activity Evaluation
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Detailed Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the thienopyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the diluted compounds.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity).
Anti-inflammatory Activity of Pyridine Derivatives
Pyridine derivatives have also been investigated for their anti-inflammatory properties, often by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.
Comparative Analysis of Anti-inflammatory Activity
The COX-2 inhibitory activity of a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives is presented below.
Table 4: COX-2 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Substitution Pattern | COX-1 IC50 (µmol/L) | COX-2 IC50 (µmol/L) | Selectivity Index (COX-1/COX-2) | Reference |
| 3c | 4-fluoro and 3-CF3 substitutions | - | ~15 | - | [13] |
| 3f | 4-chloro and 3-CF3 substitutions | 21.8 | 9.2 | 2.37 | [13] |
| 3h | 3,4-dimethoxyl and 3-OCH3, 4-OH substitutions | - | ~15 | - | [13] |
| Celecoxib | (Reference Drug) | - | - | - | [13] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Pyridines
-
Imidazo[4,5-b]pyridines: For these derivatives, the nature and position of substituents on the two aryl rings are critical for both potency and selectivity towards COX-2. For instance, a 4-chloro substitution on the N-phenyl ring and a 3-trifluoromethyl substitution on the 2-phenyl ring (compound 3f ) resulted in the most potent and selective COX-2 inhibition in the series.[13]
Key Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Some anti-inflammatory pyridine derivatives exert their effects by inhibiting this pathway.
Experimental Protocols for Anti-inflammatory Activity Evaluation
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.[14]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[14][15]
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.
This assay determines the ability of compounds to inhibit the enzymatic activity of COX-2.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer, human recombinant COX-2 enzyme, a fluorometric probe, and arachidonic acid (the substrate).
-
Compound Incubation: Pre-incubate the COX-2 enzyme with serial dilutions of the pyridine derivatives.[16]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.[16]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
Conclusion
The pyridine scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency and selectivity of pyridine derivatives for a range of biological targets. The provided experimental protocols offer a standardized framework for the evaluation of these compounds, facilitating the comparison of data across different studies and accelerating the journey from a promising lead compound to a potential clinical candidate. Further exploration of diverse substitution patterns and fused ring systems based on the pyridine core will undoubtedly continue to yield new and improved bioactive molecules.
References
- 1. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
Substituted Pyridines: A Comparative Guide to their Antiproliferative Activity
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their potential as anticancer agents, exhibiting a wide range of antiproliferative activities against various cancer cell lines. This guide provides an objective comparison of the performance of different substituted pyridines, supported by experimental data, to aid researchers in the field of drug discovery and development.
Comparative Antiproliferative Activity of Substituted Pyridines
The antiproliferative efficacy of substituted pyridines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following table summarizes the IC50 values of various substituted pyridine derivatives against several human cancer cell lines, as reported in recent literature.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | |||
| Compound 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |
| 3-Cyanopyridine Derivatives | |||
| Compound 7h | MCF-7 (Breast) | 1.89 | [2] |
| Compound 8f | MCF-7 (Breast) | 1.69 | [2] |
| Phosphanylidene Pyridines | |||
| Compound 6 | HL-60 (Leukemia) | < 12 µg/ml | [3] |
| 2-Oxo-Pyridine & 1'H-Spiro-Pyridine Derivatives | |||
| Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | [4] |
| Compound 5 | HepG-2 (Liver) | < 10 | [4] |
| Compound 8 | HepG-2 (Liver) | < 10 | [4] |
| Imidazo[1,2-a]Pyridines | |||
| IP-5 | HCC1937 (Breast) | 45 | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5] |
| Piperazine-Substituted Pyranopyridines | |||
| DO11-48 | K562 (Leukemia) | 0.5 ± 0.1 | [6] |
| DO11-49 | A549 (Lung) | 2.0 | [6] |
| DO11-49 | HeLa (Cervical) | 1.7 | [6] |
Key Signaling Pathways in Pyridine-Mediated Antiproliferative Activity
Several signaling pathways are implicated in the anticancer effects of substituted pyridines. One of the frequently targeted pathways is the PI3K/Akt/mTOR cascade, which is crucial for cell survival, proliferation, and growth. Inhibition of this pathway by certain pyridine derivatives can lead to cell cycle arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Properties of Piperidine-2-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved pharmaceuticals.[1][2] The introduction of a nitrile group at the 2-position creates the piperidine-2-carbonitrile moiety, a structural motif of significant interest in drug discovery. This guide provides a comparative overview of the biological properties of piperidine-2-carbonitrile analogs, drawing upon experimental data from closely related compounds to highlight their potential as enzyme inhibitors.
Potential Biological Targets and Structure-Activity Relationships
While comprehensive structure-activity relationship (SAR) studies on a single, unified series of piperidine-2-carbonitrile analogs are not extensively documented in publicly available literature, the chemical structure suggests a strong potential for these compounds to act as inhibitors of cysteine and serine proteases. The electrophilic nature of the nitrile group allows it to act as a "warhead," forming a reversible covalent bond with the active site cysteine or serine residues of these enzymes.[3]
Based on studies of structurally similar compounds, such as pyrrolidine-2-carbonitrile derivatives (a five-membered ring analog), two key enzyme targets have emerged:
-
Dipeptidyl Peptidase IV (DPP-4): A serine protease that degrades incretin hormones like GLP-1, which are crucial for regulating blood glucose levels. Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[4][5]
-
Cathepsin C: A lysosomal cysteine protease that plays a critical role in the activation of neutrophil serine proteases, which are involved in various inflammatory diseases.[6][7]
The inhibitory activity of these analogs is highly dependent on the substitutions on the piperidine ring and the nitrogen atom. These substitutions influence the compound's affinity for the enzyme's binding pockets (S1, S2, etc.) and its overall physicochemical properties.
Comparative Analysis of Inhibitory Potency
Direct comparative data for a series of piperidine-2-carbonitrile analogs is limited. However, extensive research on the closely related pyrrolidine-2-carbonitrile scaffold provides valuable insights into the potential potency and structure-activity relationships that can be extrapolated to the piperidine series. The following tables summarize the inhibitory concentrations (IC50) for series of these analogous compounds against their respective targets.
Dipeptidyl Peptidase IV (DPP-4) Inhibition by Pyrrolidine-2-carbonitrile Analogs
| Compound ID | Structure/Substitution | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 8l | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.05 | - | - | [8] |
| 9l | octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative | 0.01 | 898 | 566 | [8] |
| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | 1324 | 1164 | [9] |
Note: Lower IC50 values indicate higher inhibitory potency.
Cathepsin C Inhibition by Cyclic Cyanamide and Nitrile Analogs
| Compound ID | Core Structure | Substitution | Cathepsin C pIC50 | Reference |
| 1 | Pyrrolidine Nitrile | 3-phenethyl | 5.7 | [10] |
| 2 | Pyrrolidine Nitrile | Unsubstituted | Inactive | [10] |
| 3 | Piperidine Nitrile | Unsubstituted | Inactive | [10] |
| 5 | Pyrrolidine Nitrile | 3-(S)-sulfonamine linker | 6.5 | [10] |
| 8 | Pyrrolidine Nitrile | 3-(S)-sulfonamine linker with bromo-phenyl | 8.1 | [10] |
| 9 | Pyrrolidine Nitrile | 3-(S)-sulfonamine linker with dimethoxy-phenyl | 8.0 | [10] |
| 10 | Pyrrolidine Nitrile | 3-(S)-sulfonamine linker with dibromo-phenyl | >9.4 | [10] |
| 36 | Phenyl-piperazine core with nitrile | Complex | 6.36 (IC50 = 437 nM) | [6] |
Note: pIC50 is the negative logarithm of the IC50 value; a higher pIC50 indicates greater potency.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized protocols for the key assays mentioned.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)
Principle: This assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The free, fluorescent AMC is detected, and its concentration is proportional to the enzyme's activity.
Procedure:
-
Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5) containing DPP-4 enzyme.
-
Inhibitor Incubation: Add varying concentrations of the test compounds (piperidine-2-carbonitrile analogs) to the enzyme solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the initial reaction velocities. Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cathepsin C Inhibition Assay (Fluorometric)
Principle: Similar to the DPP-4 assay, this method quantifies Cathepsin C activity by measuring the cleavage of a specific fluorogenic substrate.
Procedure:
-
Enzyme Activation: Cathepsin C often requires pre-incubation in an activation buffer (e.g., containing a reducing agent like DTT) to ensure full enzymatic activity.
-
Inhibitor Incubation: Incubate the activated Cathepsin C with various concentrations of the test compounds.
-
Substrate Addition: Add the appropriate fluorogenic substrate (e.g., (H-Ser-Tyr)2-AMC) to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 values as described for the DPP-4 assay.
Signaling Pathway and Experimental Workflow
DPP-4 Inhibition and GLP-1 Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by influencing the incretin pathway. The diagram below illustrates the mechanism of action.
References
- 1. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potency of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the potency of several key non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs for the treatment of HIV-1 infection. Designed for researchers, scientists, and drug development professionals, this document details the experimental data on their efficacy, the protocols used to obtain this data, and the underlying mechanism of action.
Introduction to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a class of antiretroviral drugs that play a crucial role in combination antiretroviral therapy (cART).[1] They specifically target the HIV-1 reverse transcriptase (RT), an essential viral enzyme that converts the single-stranded viral RNA genome into double-stranded DNA.[1] This process, known as reverse transcription, is a critical step in the HIV replication cycle.[1]
Unlike their counterparts, the Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[1] Instead, they act as non-competitive, allosteric inhibitors.[1] NNRTIs bind to a distinct, hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å away from the enzyme's polymerase active site.[1] This binding induces a conformational change in the enzyme, distorting the active site and ultimately inhibiting the synthesis of viral DNA.[1] Due to their high specificity and potent antiviral activity, several NNRTIs have been approved for clinical use, including efavirenz, etravirine, rilpivirine, and doravirine.[2]
Data Presentation: Comparative Potency of NNRTIs
The potency of NNRTIs is evaluated using several key parameters. The half-maximal inhibitory concentration (IC50) measures the drug's ability to inhibit the isolated RT enzyme in a biochemical assay. The half-maximal effective concentration (EC50) reflects the drug's potency in inhibiting viral replication within a cell-based assay. The 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to host cells, and the Selectivity Index (SI = CC50/EC50) provides a measure of the therapeutic window.[1]
| Compound | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Efavirenz | Wild-Type HIV-1 RT | ~1.4 (µM)¹ | 0.51² | >100 | >196,000 |
| Etravirine | Wild-Type HIV-1 | Not specified | 0.9 - 5.5[3] | >100 | >18,181 |
| Rilpivirine | Wild-Type HIV-1 | Not specified | 0.27 - 0.66³ | >100 | >151,515 |
| Doravirine | Wild-Type HIV-1 | Not specified | ~12-15⁴ | >100 | >6,667 |
Note: The values presented are approximate and can vary significantly depending on the specific HIV-1 strain, cell type, and assay conditions used. ¹Value presented in µM from a specific assay kit example.[4] ²Published IC50 for wild-type HIV, used as a reference for EC50 in CSF studies.[5] ³Represents the EC50 and EC90 values for wild-type virus. ⁴General potency range; specific EC50 can vary.
Mandatory Visualization
Experimental Protocols
The assessment of NNRTI potency relies on standardized biochemical and cell-based assays.
I. Biochemical Assay: HIV-1 Reverse Transcriptase Inhibition (IC50 Determination)
This assay quantifies the ability of an NNRTI to directly inhibit the enzymatic activity of purified HIV-1 RT. A common format is a colorimetric ELISA-based assay.[6]
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled deoxynucleoside triphosphates (dNTPs) into a new DNA strand synthesized by RT.[6] A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on streptavidin-coated microplate wells.[6] Recombinant HIV-1 RT, dNTPs (including DIG-dUTP), and the test NNRTI are added. The amount of newly synthesized, DIG-labeled DNA is proportional to the RT activity and is quantified using an anti-DIG antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric signal.[6][7]
Detailed Methodology:
-
Plate Preparation: Streptavidin-coated 96-well plates are used.
-
Compound Preparation: Prepare serial dilutions of the NNRTI test compounds and a known control inhibitor (e.g., Nevirapine) in an appropriate assay buffer.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the template/primer, dNTPs, and DIG-dUTP. Add this mixture to the wells.[6]
-
Inhibitor Addition: Add the serially diluted NNRTI or solvent control to the appropriate wells.[6]
-
Enzyme Initiation: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to all wells (except for negative controls).[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.[6]
-
Detection:
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all readings.[1]
-
Calculate the percentage of inhibition for each NNRTI concentration relative to the enzyme-only control.
-
Plot the percentage of inhibition against the logarithm of the NNRTI concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
-
II. Cell-Based Assay: Antiviral Activity (EC50 Determination)
This assay measures the effectiveness of an NNRTI at inhibiting HIV-1 replication in a cellular environment. The TZM-bl reporter cell line is widely used for this purpose.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making them susceptible to various HIV-1 strains. These cells contain integrated reporter genes for firefly luciferase under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful viral entry and transcription, the viral Tat protein is produced, which strongly activates the LTR promoter, leading to the expression of luciferase. The resulting luminescence is directly proportional to the level of viral replication and can be measured with a luminometer.
Detailed Methodology:
-
Cell Seeding: Seed TZM-bl cells into a 96-well cell culture plate at an appropriate density and incubate to allow for cell adherence.[8]
-
Compound Preparation: Prepare serial dilutions of the NNRTI test compounds in a complete growth medium.[8]
-
Infection:
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[8]
-
Signal Measurement:
-
Data Analysis:
-
Subtract the background luminescence (cell control) from all other readings.[8]
-
Calculate the percentage of inhibition for each NNRTI concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the NNRTI concentration and use non-linear regression to determine the EC50 value.[8]
-
III. Cytotoxicity Assay (CC50 Determination)
It is essential to assess whether the observed antiviral effect is due to specific inhibition of viral replication rather than general cell toxicity.[8] The CC50 is determined in parallel with the EC50 assay using the same cell line and incubation conditions.[8] The MTT assay is a common method.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial reductases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[8] The amount of formazan produced, which can be solubilized and quantified by measuring its absorbance, is proportional to the number of viable cells.[8]
Detailed Methodology:
-
Assay Setup: The assay is set up identically to the EC50 assay (steps 1-3 of the cell-based protocol), but without the addition of the virus.
-
Incubation: Incubate the plate for the same duration as the EC50 assay (e.g., 48 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Signal Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[8]
-
Data Analysis:
-
Plot the percentage of cytotoxicity (or percentage of viable cells) against the logarithm of the NNRTI concentration.
-
Fit the data to a four-parameter logistic curve to determine the CC50 value.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xpressbio.com [xpressbio.com]
- 5. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 6-(Piperidin-1-yl)pyridine-3-carbonitrile: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 6-(Piperidin-1-yl)pyridine-3-carbonitrile, a compound requiring careful management due to its potential hazards.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact[1][2].
-
Eye Protection: Safety glasses or goggles to shield against splashes[1][2].
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][2].
Quantitative Data Summary
The following table summarizes key quantitative data for pyridine, a structurally related parent compound, which can serve as a conservative proxy for assessing the potential hazards of this compound.
| Property | Value | Reference |
| Oral LD50 (Rat) | 891 mg/kg | [3] |
| Dermal LD50 (Rabbit) | 1121 mg/kg | [3] |
| Inhalation LC50 (Rat) | 17.1 mg/L (4 hours) | [3] |
| ACGIH TLV | 1 ppm (3.1 mg/m³) | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent contamination and ensure regulatory compliance. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation and Collection:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, wipes), must be collected separately from non-hazardous waste.
-
Use a dedicated, sealable, and airtight waste container made of a compatible material[3]. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[3].
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as listed above.
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial absorbent)[3].
-
Carefully collect the absorbed material into the designated hazardous waste container[3].
-
Do not allow the spilled material to enter drains or waterways[1].
3. Final Disposal:
-
Waste containing this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations.
-
It is recommended to engage a licensed hazardous waste disposal company for the final disposal of the material[4].
-
The primary recommended disposal method for similar chemical waste is incineration, such as through a rotary kiln or liquid injection incinerator[4].
-
Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department[3].
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.
References
Personal protective equipment for handling 6-(Piperidin-1-yl)pyridine-3-carbonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Piperidin-1-yl)pyridine-3-carbonitrile. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are inferred from its chemical structure. The piperidine moiety suggests potential for severe skin corrosion and toxicity, while the pyridine and nitrile groups indicate possible irritation to the skin, eyes, and respiratory tract.[1]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or a face shield | To protect eyes and face from splashes and aerosols. |
| Hand Protection | Butyl rubber or Viton® gloves | Provides a robust barrier against skin contact. Nitrile gloves are not recommended for prolonged contact due to poor resistance to pyridine-like substances. |
| Body Protection | A flame-retardant lab coat worn over full-length clothing | Prevents contamination of personal clothing and protects against splashes. |
| Respiratory Protection | Use within a certified chemical fume hood | To avoid inhalation of potentially harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) should be available in the laboratory.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Donning PPE: Before handling the compound, correctly don all required PPE as specified in the table above.
-
Hand Washing: Wash hands thoroughly with soap and water before and after handling the chemical, and before leaving the laboratory.[1]
3. Handling the Compound:
-
Weighing: Handle the solid compound gently to avoid creating dust. Use dedicated spatulas and weighing boats.
-
Solution Preparation: When dissolving, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.
-
Labeling: Clearly label all containers with the chemical name and known hazards.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, followed by eye protection).
-
Hand Washing: Wash hands again thoroughly after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
Incompatible Materials: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents and acids.[2]
2. Storage and Disposal:
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazard symbols (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
